Product packaging for Dihexyl sodium sulfosuccinate(Cat. No.:CAS No. 3006-15-3)

Dihexyl sodium sulfosuccinate

Cat. No.: B148167
CAS No.: 3006-15-3
M. Wt: 389.5 g/mol
InChI Key: YUCTUWYCFFUCOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dihexyl sodium sulfosuccinate (CAS 3006-15-3) is an anionic surfactant with the molecular formula C16H29NaO7S and a molar mass of 388.45 g/mol . It is characterized by its high solubility in water (364 g/L) and its ability to significantly reduce surface tension, making it an effective wetting agent and emulsifier . In research, it is valued for its role in facilitating micelle formation, which aids in the solubilization of various compounds. This chemical has diverse research applications. In environmental chemistry, it is investigated for use in soil and groundwater remediation processes due to its surfactant properties, though studies note it exhibits poor biodegradability . In analytical chemistry, a recent study employed sodium dihexyl sulfosuccinate in an aqueous two-phase system for the efficient liquid-liquid microextraction of heavy metal ions, including Cd(II), Co(II), and Pb(II), prior to analysis with ICP-OES, achieving extraction efficiencies approaching 100% for several metals . Furthermore, its high resistance to radiation and oxidation makes it a compound of interest for specialized material science and polymer chemistry applications, where it can be used to control polymer particle size . Mechanistically, as an anionic surfactant, this compound operates by lowering surface tension at interfaces. Its structure, featuring a sulfonate group, allows it to act as a emulsifying and wetting agent . Related sulfosuccinate surfactants, like the more widely studied dioctyl sodium sulfosuccinate (Docusate), have been shown to stimulate net secretion of water and electrolytes in the intestine, an effect partially mediated by prostaglandins . This highlights the potential for surfactants to directly influence biological membrane permeability and cellular transport processes. This product is provided For Research Use Only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H30NaO7S B148167 Dihexyl sodium sulfosuccinate CAS No. 3006-15-3

Properties

CAS No.

3006-15-3

Molecular Formula

C16H30NaO7S

Molecular Weight

389.5 g/mol

IUPAC Name

sodium;1,4-dihexoxy-1,4-dioxobutane-2-sulfonate

InChI

InChI=1S/C16H30O7S.Na/c1-3-5-7-9-11-22-15(17)13-14(24(19,20)21)16(18)23-12-10-8-6-4-2;/h14H,3-13H2,1-2H3,(H,19,20,21);

InChI Key

YUCTUWYCFFUCOR-UHFFFAOYSA-N

SMILES

CCCCCCOC(=O)CC(C(=O)OCCCCCC)S(=O)(=O)[O-].[Na+]

Isomeric SMILES

CCCCCCOC(=O)CC(C(=O)OCCCCCC)S(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCOC(=O)CC(C(=O)OCCCCCC)S(=O)(=O)O.[Na]

Other CAS No.

3006-15-3

physical_description

Liquid

Pictograms

Irritant

Synonyms

Monawet MM-80

Origin of Product

United States

Self Assembly and Aggregation Phenomena of Dihexyl Sodium Sulfosuccinate

Micellization in Aqueous Media

In an aqueous environment, dihexyl sodium sulfosuccinate (B1259242) molecules exist as individual ions (monomers) at low concentrations. As the concentration increases, the hydrophobic dihexyl tails of the surfactant molecules begin to associate to minimize their contact with water. This hydrophobic interaction is the primary driving force for self-assembly. Simultaneously, the hydrophilic sodium sulfosuccinate head groups remain in contact with the aqueous phase, leading to the formation of spherical aggregates known as micelles.

Critical Micelle Concentration (CMC) Determination Methodologies

The CMC is the specific concentration of surfactant at which micelles begin to form in significant numbers. At this point, abrupt changes in various physical properties of the solution are observed. The following techniques are standard for determining the CMC.

Conductometric Analysis

Conductometric analysis is a widely used method for determining the CMC of ionic surfactants like dihexyl sodium sulfosuccinate. The technique measures the specific or molar conductivity of the surfactant solution as a function of its concentration.

Methodology: A series of solutions with increasing concentrations of this compound are prepared. The electrical conductivity of each solution is measured at a constant temperature. A plot of specific conductivity versus concentration will show two linear regions with different slopes. The first, steeper slope corresponds to the premicellar region, and the second, shallower slope corresponds to the post-micellar region. The CMC is determined from the intersection point of these two linear portions.

Tensiometric Measurements (Surface Tension)

Tensiometry is a direct and sensitive method for CMC determination, based on the surface activity of the surfactant.

Principle: Surfactant molecules preferentially adsorb at the air-water interface, with their hydrophobic tails oriented away from the water and their hydrophilic heads remaining in the water. This adsorption lowers the surface tension of the water. As the surfactant concentration increases, the interface becomes more populated with monomers, and the surface tension decreases sharply. At the CMC, the interface becomes saturated with monomers, and any further addition of surfactant leads to the formation of micelles in the bulk solution rather than further decreasing the surface tension.

Methodology: The surface tension of a series of aqueous solutions of this compound is measured using a tensiometer, often employing the Wilhelmy plate or du Noüy ring method. A graph of surface tension versus the logarithm of the surfactant concentration is plotted. The plot typically shows a region of steep linear descent followed by a plateau where the surface tension remains nearly constant. The CMC is identified as the concentration at the point of intersection of the two lines extrapolated from the sloped and plateau regions.

Spectroscopic Probing (e.g., Fluorescence, UV-Visible)

Spectroscopic techniques, particularly fluorescence spectroscopy, offer a highly sensitive method for probing the microenvironment of the surfactant solution and thus detecting micelle formation.

Principle: This method involves the use of a hydrophobic fluorescent probe (e.g., pyrene) that has low solubility in water but is readily solubilized within the hydrophobic core of micelles. The fluorescence emission spectrum of pyrene (B120774) is highly sensitive to the polarity of its local environment. In the polar aqueous environment, it exhibits a certain spectral characteristic. When micelles form, the pyrene molecules partition into the nonpolar micellar core. This change in the microenvironment causes a distinct change in the pyrene emission spectrum, such as a shift in the fine structure (I₁/I₃ ratio) or an increase in fluorescence intensity.

Electromotive Force (EMF) Studies

EMF measurements using ion-selective electrodes (ISEs) provide a thermodynamic method to determine the activity of the surfactant counter-ions (Na+) or specific surfactant-sensitive electrodes.

Principle: For an ionic surfactant like this compound, the activity of the free counter-ions in the solution changes at the CMC. Below the CMC, the activity of sodium ions increases linearly with the total surfactant concentration. Above the CMC, as micelles form, a portion of the counter-ions binds to the charged micellar surface to reduce electrostatic repulsion between the head groups. This binding leads to a decrease in the concentration (and activity) of free counter-ions in the bulk solution.

Methodology: The EMF of the solution is measured as a function of surfactant concentration using a sodium ion-selective electrode and a reference electrode. A plot of the measured EMF versus the logarithm of the total surfactant concentration will yield two straight lines with different slopes. The break point in the plot, where the slope changes, corresponds to the CMC.

Calorimetric Techniques

Calorimetric methods, such as Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC), measure the heat changes associated with the micellization process.

Isothermal Titration Calorimetry (ITC):

Principle: ITC directly measures the heat released or absorbed during a titration process. The formation of micelles is associated with a specific enthalpy of micellization (ΔHmic). When a concentrated surfactant solution is titrated into water, or vice versa, the heat change upon each injection is measured. Below the CMC, the heat change is primarily due to the dilution of the surfactant monomers. As the concentration approaches and exceeds the CMC, the measured heat change also includes the enthalpy of micelle formation or dissociation.

Methodology: A typical experiment involves titrating a concentrated solution of this compound into a calorimetric cell containing water. The heat change per injection is plotted against the total surfactant concentration in the cell. The resulting curve shows a transition that can be analyzed using thermodynamic models to determine both the CMC and the enthalpy of micellization. nih.goverau.edu

Differential Scanning Calorimetry (DSC):

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. While more commonly used for studying phase transitions in lipids and polymers, it can be applied to surfactant solutions to study temperature-dependent phenomena, including the effect of temperature on the CMC or the Krafft temperature. The micellization process itself can be viewed as a form of phase separation, and changes in the heat capacity of the solution can be detected. researchgate.netresearchgate.net

Methodology: A solution of the surfactant is heated at a constant rate in the DSC instrument, and its heat capacity is compared to that of a reference (pure solvent). A plot of the excess heat capacity versus temperature can reveal transitions related to the aggregation state of the surfactant.

Micellar Morphology and Structural Evolution

The self-assembly of this compound into micelles is a complex process influenced by factors such as concentration and the presence of electrolytes. The resulting micellar structures are not static and can undergo significant transformations.

Micellar Shape Transitions (e.g., Spherical to Ellipsoidal)

In aqueous solutions, this compound, an anionic surfactant, initially forms spherical micelles. However, the presence and concentration of counterions, such as those from sodium chloride (NaCl), can induce transitions in micellar shape. worldscientific.com For a related compound, sodium dioctyl sulfosuccinate (DOSS), an increase in counterion binding leads to the fusion of smaller vesicles into larger, multilamellar vesicles. nih.gov This suggests that with increasing electrolyte concentration, the micelles of this compound could transition from spherical to more complex structures like ellipsoidal or vesicular aggregates. worldscientific.comnih.gov The shape of the micelle is expected to change at specific electrolyte concentrations. worldscientific.com

Aggregation Number Determination

The aggregation number (Nagg) represents the average number of surfactant molecules in a single micelle. For ionic surfactants like this compound, this number can be determined experimentally. One method involves analyzing the stepwise thinning of liquid films containing the micelles. nih.gov The height of the steps in the thinning process is related to the inverse cubic root of the micelle concentration, allowing for the calculation of Nagg. nih.gov This method has been successfully applied to various anionic and cationic surfactants. nih.gov It has been observed that micelles with a larger aggregation number tend to have a lower degree of ionization. nih.gov For a similar surfactant, sodium dioctyl sulfosuccinate, the aggregation number has been shown to change suddenly at a specific NaCl concentration, coinciding with changes in the micellar interface polarity. worldscientific.com

Counterion Binding and Dissociation Mechanisms

The binding of counterions to the surface of ionic micelles is a crucial factor in their stability and structural evolution. For sodium dioctyl sulfosuccinate, a sharp increase in the counterion binding constant is observed at a specific NaCl concentration. worldscientific.com Electromotive force (EMF) measurements on DOSS solutions have confirmed a significant rise in counterion binding to the aggregates near the coacervate phase boundary. nih.gov This increased binding neutralizes the charge on the micellar surface, reducing electrostatic repulsion between the headgroups and facilitating the growth and transformation of the micelles. nih.gov The degree of micelle ionization, which is related to counterion binding, can be determined simultaneously with the aggregation number from foam film thinning experiments. nih.gov The results from these experiments indicate that as the aggregation number increases, the degree of ionization decreases, which is a consequence of enhanced counterion binding. nih.gov

Thermodynamic Parameters of Micellization

The process of micellization is governed by thermodynamic principles. The key parameters—standard free energy, enthalpy, and entropy of micellization—provide a quantitative understanding of the spontaneity and driving forces behind micelle formation.

Standard Free Energy of Micellization (ΔG°m)

The standard free energy of micellization (ΔG°m) is a measure of the spontaneity of the micellization process. A negative value of ΔG°m indicates that micelle formation is a spontaneous process. nih.gov The ΔG°m can be calculated from the critical micelle concentration (CMC) using the following equation for ionic surfactants:

ΔG°m ≈ (2-β)RT ln(CMC)

where β is the degree of counterion binding, R is the gas constant, and T is the absolute temperature. For non-ionic micelles, the equation is simpler:

ΔG°m = RT ln(CMC) wikipedia.org

The CMC is a critical parameter and its determination is essential for calculating ΔG°m. wikipedia.orgumcs.pl The stability of mixed micellar systems is also indicated by negative Gibbs free energy of micellization. nih.gov

Standard Enthalpy of Micellization (ΔH°m)

ΔG°m = ΔH°m - TΔS°m umcs.pl

The driving force for micellization is often the positive entropy change (ΔS°m) associated with the release of ordered water molecules from around the hydrophobic tails of the surfactant monomers, a phenomenon known as the hydrophobic effect. nih.govwikipedia.org

Interactive Data Table: Thermodynamic Parameters of Micellization for Related Surfactants

Thermodynamic ParameterValueConditionsSource
ΔG°m Varies with temperature and salt concentrationAqueous solution researchgate.net
ΔH°m Can be determined by microcalorimetryTemperature dependent researchgate.netacs.org
Standard Entropy of Micellization (ΔS°m)

The process of micellization, the self-assembly of surfactant monomers into aggregates, is significantly influenced by entropy changes. The standard entropy of micellization (ΔS°m) provides insight into the change in the degree of randomness or disorder of the system upon the formation of micelles. For this compound, like other ionic surfactants, the micellization process is largely driven by entropic factors. umcs.pl

The standard entropy of micellization can be determined from the temperature dependence of the critical micelle concentration (CMC) and the standard enthalpy of micellization (ΔH°m) using the following thermodynamic relationship:

ΔG°m = ΔH°m - TΔS°m

where ΔG°m is the standard free energy of micellization and T is the absolute temperature. Since ΔG°m can be calculated from the CMC, and ΔH°m can be determined calorimetrically or from the van't Hoff equation, ΔS°m can be derived. Studies on similar anionic surfactants have shown that the entropy of micellization is positive and its temperature dependence can provide further information on the thermodynamics of the process. conicet.gov.ar

Heat Capacity of Micellization (ΔCp,m)

The heat capacity of micellization (ΔCp,m) describes the change in heat capacity upon the formation of micelles from surfactant monomers. It is a crucial thermodynamic parameter that provides information about the changes in the hydration of the surfactant molecules during the aggregation process. A negative ΔCp,m is often observed for the micellization of surfactants in aqueous solutions, which is characteristic of the hydrophobic effect. nih.gov

This negative value indicates that the transfer of the hydrophobic alkyl chains from the aqueous environment to the nonpolar interior of the micelle results in a decrease in the heat capacity of the system. This is attributed to the melting of the structured water ("icebergs") surrounding the hydrophobic chains, which has a higher heat capacity than bulk water.

The heat capacity of micellization can be determined from the temperature dependence of the enthalpy of micellization (ΔH°m) according to the following equation:

ΔCp,m = (dΔH°m / dT)p

where the derivative is taken at constant pressure. Experimental studies on analogous surfactants have confirmed that the enthalpy of micellization is temperature-dependent, leading to a non-zero heat capacity of micellization. nih.govresearchgate.net

Driving Forces for Micellization Processes

While the hydrophobic effect is the principal driver, other forces also play crucial roles:

Electrostatic Interactions: The negatively charged sulfosuccinate headgroups experience electrostatic repulsion. This force opposes micellization and increases the critical micelle concentration (CMC). However, the binding of counterions (Na+) to the micelle surface helps to screen these repulsive forces, thereby favoring aggregation. researchgate.net

Van der Waals Forces: Attractive van der Waals forces between the hydrocarbon tails in the micellar core contribute to the stability of the aggregate.

Steric Effects: The geometry and size of the dihexyl chains and the sulfosuccinate headgroup can influence the packing of the surfactant molecules within the micelle, affecting its size and shape.

Influence of Environmental Factors on Aqueous Micellization

Temperature Dependence of CMC

The critical micelle concentration (CMC) of this compound, like most ionic surfactants, exhibits a characteristic U-shaped dependence on temperature. nih.gov Initially, the CMC decreases as the temperature rises, reaching a minimum value at a specific temperature, and then increases with a further increase in temperature. nih.govresearchgate.net

This behavior is a result of two opposing effects of temperature on the thermodynamics of micellization. jsirjournal.com An increase in temperature generally leads to a decrease in the hydration of the hydrophilic headgroups, which favors micellization and thus lowers the CMC. jsirjournal.com Simultaneously, the increased thermal energy disrupts the structured water surrounding the hydrophobic tails, making their transfer to the micellar core less entropically favorable, which tends to increase the CMC. researchgate.net

At lower temperatures, the desolvation effect on the headgroups dominates, leading to a decrease in the CMC. As the temperature increases, the disruption of the hydrophobic hydration becomes more significant, eventually overriding the headgroup desolvation effect and causing the CMC to rise. The temperature at which the minimum CMC occurs corresponds to the point where the enthalpy of micellization is zero. nih.gov

The precise temperature of the CMC minimum can be influenced by factors such as the surfactant's molecular structure and the presence of additives in the solution. nih.gov

Effect of Electrolyte Concentration and Counterion Specificity

The addition of electrolytes to an aqueous solution of this compound has a pronounced effect on its micellization behavior. The presence of an electrolyte, particularly one with a common counterion (Na+), significantly lowers the critical micelle concentration (CMC). jsirjournal.comissstindian.org

This effect is primarily due to the screening of the electrostatic repulsions between the negatively charged sulfosuccinate headgroups at the micelle surface. researchgate.net The added counterions accumulate in the Stern layer of the micelle, partially neutralizing the charge and reducing the electrostatic barrier to aggregation. This makes the formation of micelles more favorable, occurring at a lower surfactant concentration. researchgate.netissstindian.org

The magnitude of the CMC reduction depends on both the concentration and the nature of the added electrolyte. An increase in electrolyte concentration leads to a more effective screening of the headgroup repulsions and consequently a greater decrease in the CMC. nih.govresearchgate.net

The specificity of the counterion also plays a role. For a given concentration, counterions that bind more strongly to the micelle surface will be more effective at reducing the CMC. The effectiveness of counterions in reducing the CMC of anionic surfactants generally follows the order: Cs+ > K+ > Na+ > Li+. researchgate.net This is related to the degree of hydration of the counterions; less hydrated ions can approach the micelle surface more closely and bind more effectively.

pH Effects on Aggregation Behavior

The aggregation behavior of this compound can be influenced by the pH of the aqueous solution, primarily due to the potential for hydrolysis of the ester linkages in its structure, especially at extreme pH values. While the sulfonate headgroup is a salt of a strong acid and remains ionized over a wide pH range, the ester groups are susceptible to hydrolysis under acidic or alkaline conditions.

At a pH of 5-7, this compound is generally stable. sigmaaldrich.com However, at very low pH (acidic conditions), the ester groups can undergo acid-catalyzed hydrolysis. This would lead to the formation of hexanol and the corresponding sulfosuccinic acid, altering the surfactant properties of the solution.

Reverse Micelles in Non-Aqueous Solvents

This compound is an anionic surfactant known for its capacity to self-assemble in non-aqueous, or organic, solvents to form structures known as reverse micelles. These aggregates are thermodynamically stable, nanoscopic assemblies where the surfactant molecules orient themselves to sequester a polar, typically aqueous, core from the surrounding non-polar bulk solvent. osti.govstanford.edu The hydrophilic sulfosuccinate "head" groups and their associated sodium counterions form the interior interface of the micelle, creating a polar microenvironment. In contrast, the non-polar "tail" groups, in this case, the two hexyl chains, are directed outwards into the bulk hydrocarbon solvent. This arrangement allows for the solubilization of water or other polar substances within a non-polar medium. The formation and characteristics of these reverse micelles are governed by a delicate interplay of intermolecular forces and are highly sensitive to the composition of the system. osti.govacs.org

Formation and Stability Mechanisms in Hydrocarbon Systems

The formation of reverse micelles in hydrocarbon systems is a spontaneous self-assembly process driven by the amphiphilic nature of the this compound molecules. The stability of these structures depends on a balance of several interactions: attractive forces between the polar head groups and the solubilized water molecules, electrostatic repulsion between the anionic sulfonate head groups, and the interactions between the hydrocarbon tails and the non-polar solvent. osti.gov

The presence of water is crucial for the formation and stabilization of these reverse micelles. Studies on the closely related surfactant, sodium bis(2-ethylhexyl) sulfosuccinate (AOT), indicate that stable reverse micelles may not form until a certain molar ratio of water to surfactant is reached. For AOT in isooctane (B107328), this threshold is a molar ratio (W₀) of approximately 2. The size of the resulting reverse micelle is believed to be determined by a balance between attractive electrostatic interactions (between sodium cations and the anionic head groups) and repulsive forces (between the head groups themselves), with the availability of water to screen these interactions playing a key role.

However, the specific structure of the alkyl chains significantly influences the surfactant's ability to solubilize water. Research directly comparing di-(n-hexyl) sodium sulfosuccinate with AOT in n-octane revealed that the water-solubilizing capacity is greatly reduced for the dihexyl variant. This suggests that while this compound does form reverse micelles, their ability to encapsulate large amounts of water is less pronounced than that of its longer-branched chain analog, AOT, highlighting a significant effect of the alkyl chain structure on the stability and water-holding capacity of the aggregates.

Structural Characterization of Reverse Micelles

The structure of reverse micelles is typically characterized by their size, shape, and the nature of their internal core. These properties have been extensively studied for analogous dialkyl sulfosuccinate systems, primarily using techniques such as dynamic light scattering (DLS), small-angle X-ray scattering (SAXS), and small-angle neutron scattering (SANS).

For the well-studied AOT system, which serves as a valuable model, reverse micelles are generally considered to be spherical, although some studies suggest they can be slightly aspherical or ellipsoidal, particularly at lower water content. ens.fr The relationship between W₀ and the micellar size is often linear, allowing for predictable control over the dimensions of the encapsulated water pool.

Below is an illustrative data table based on a known linear relationship for the AOT/isooctane system, which demonstrates how the water pool diameter changes with the water-to-surfactant ratio (W₀).

Table 1: Illustrative Relationship Between W₀ and Water Pool Diameter for AOT Reverse Micelles This table is based on an established empirical formula for AOT reverse micelles and serves as an example of the typical relationship between water content and size.

Water-to-Surfactant Ratio (W₀)Calculated Water Pool Diameter (nm)
52.55
104.00
155.45
206.90
258.35
309.80

The core of a this compound reverse micelle consists of a nanoscopic pool of water whose properties are markedly different from those of bulk water. nih.govnih.gov This difference arises from the significant interactions between the water molecules and the dense layer of ionic sulfonate head groups and sodium counterions at the core-solvent interface. stanford.edu

Spectroscopic studies on similar reverse micellar systems have revealed that the water within the core exists in at least two distinct states:

Bound Water: A layer of water molecules directly hydrating the sulfonate groups and Na⁺ ions. These water molecules are highly structured and their mobility is significantly restricted compared to bulk water. pitt.edu

"Free" or "Core" Water: Water molecules in the center of the pool that are not in direct contact with the ionic interface. As the micelle size increases (with higher W₀), this central water region begins to exhibit properties that are more "bulk-like." stanford.eduacs.org

Influence of Solvent Polarity and Water Loading Ratio on Reverse Micellar Structure and Dynamics

The structure and dynamic properties of this compound reverse micelles are highly sensitive to both the water loading ratio (W₀) and the polarity of the non-aqueous solvent.

Influence of Solvent Polarity: The nature of the hydrocarbon solvent plays a critical role in the stability and characteristics of the reverse micelles. The partitioning of water between the bulk organic solvent and the micellar cores is influenced by the solvent's polarity. In highly non-polar solvents like cyclohexane, water has very low solubility and strongly partitions into the micellar core. In solvents with slightly higher polarity, such as toluene (B28343), the increased solubility of water in the bulk phase can alter the equilibrium of micelle formation and structure. The interactions between the surfactant's hexyl tails and the solvent molecules also affect the packing of the surfactant molecules in the interfacial film, which can in turn influence the curvature and stability of the aggregate.

Water Exchange Mechanisms in Reverse Micellar Systems

Reverse micelles are not static entities but are part of a dynamic equilibrium. The water molecules and the surfactant monomers themselves are subject to continuous exchange between different micelles and the bulk solution. The exchange of materials between reverse micelle interiors is a critical aspect of their function in applications like microreactors.

While specific mechanisms for this compound are not extensively detailed, studies on the analogous AOT system propose two primary pathways for inter-micellar water exchange:

Transient Micellar Fusion: This mechanism involves the collision of two reverse micelles, leading to the transient formation of a short-lived dimer or a larger merged aggregate. During this fusion event, the contents of the water pools can mix before the aggregate fissions back into two separate micelles. This process is believed to be a significant pathway for the rapid redistribution of water and other polar solutes throughout the solution. nih.gov

Molecular Diffusion: This process involves the transport of individual water molecules from one micelle to another by diffusing through the bulk non-polar solvent. The mobility of water in the interfacial layer is significantly restricted, but water molecules can still escape the core, traverse the organic phase, and enter another micelle. nih.govpitt.edu

The dominant mechanism and the rate of exchange depend on factors such as temperature, surfactant concentration, the size of the micelles (W₀), and the viscosity of the hydrocarbon solvent. The dynamic nature of these systems, characterized by both the internal motion of water and the exchange between micelles, is fundamental to their properties and applications. nih.govnih.gov

Solute Interaction within Reverse Micelles (e.g., enzyme encapsulation)

Reverse micelles are nanometer-sized water droplets dispersed in a continuous oil phase, stabilized by a monolayer of surfactant molecules with their polar head groups oriented towards the aqueous core and their hydrophobic tails extending into the nonpolar solvent. These structures can serve as microreactors for various chemical reactions and are particularly well-suited for the encapsulation of biomolecules like enzymes.

While extensive research has been conducted on the encapsulation of enzymes in reverse micelles formed by the longer-chain analog, sodium bis(2-ethylhexyl) sulfosuccinate (AOT), the principles governing solute interactions are applicable to this compound (SDHS) systems. The aqueous core of the reverse micelle provides a protective environment for the enzyme, preventing its direct contact with the bulk organic solvent and thus preserving its native conformation and catalytic activity. researchgate.netnih.gov

The catalytic activity of enzymes within these micro-heterogeneous systems can be significantly modulated. For instance, studies with iron tetrasulfonatophthalocyanine (FeTSPc) in AOT reverse micelles have demonstrated an enhancement of its catalytic activity in the oxidation of L-tyrosine. researchgate.net The size of the water pool, often denoted by the molar ratio of water to surfactant (W₀), is a critical parameter that influences enzyme activity. The interaction between the encapsulated enzyme and the surfactant head groups at the interface is also a key determinant of the enzyme's function. In the case of lipase, its activity and stability have been shown to be influenced by the surfactant concentration. rsc.org

The solubilization of proteins like lysozyme (B549824) within AOT reverse micelles is driven by electrostatic interactions between the charged groups on the protein surface and the anionic head groups of the surfactant. nih.govcolab.ws A similar mechanism is expected for SDHS reverse micelles. The system composed of water, isooctane, and a blend of AOT and SDHS can create various microemulsion phases, indicating the capability of SDHS to participate in and influence the formation of these solute-hosting nanostructures. diva-portal.org The use of mixed surfactant systems, including SDHS, can offer a versatile platform for controlling the properties of reverse micelles and optimizing them for applications such as enzyme catalysis and protein extraction. arxiv.org

Vesicle Formation and Bilayer Structures

Vesicles are spherical or ellipsoidal structures composed of one or more concentric bilayers of surfactant molecules enclosing an aqueous core. The formation of vesicles from a single-chain surfactant is a notable phenomenon, as it requires specific molecular packing properties.

Spontaneous Vesicle Formation Conditions

Dialkyl sulfosuccinates have been observed to form vesicles in aqueous solutions. Comparative studies on surfactants like sodium bis(2-ethylhexyl) sulfosuccinate (AOT) and sodium bis(4-phenylbutyl) sulfosuccinate (SBPBS) have confirmed the presence of vesicles through dynamic light scattering (DLS) and transmission electron microscopy (TEM). nih.gov This suggests that this compound, with its double-chain structure, is also capable of spontaneous vesicle formation under appropriate conditions, likely in an aqueous medium above a certain concentration and within a specific temperature range. The mechanism is attributed to the packing parameter of the surfactant, where the geometry of the molecule favors the formation of a curved bilayer over a micellar structure.

Critical Vesicle Concentration (CVC) Determination

The critical vesicle concentration (CVC) is the concentration at which vesicle formation begins to occur. While specific CVC values for this compound are not extensively documented, the concept is analogous to the critical micelle concentration (CMC) or critical aggregation concentration (cac). These values are typically determined by monitoring a physical property of the surfactant solution that changes abruptly upon aggregation, such as surface tension, conductivity, or the fluorescence of a probe molecule. acs.orgresearchgate.net For the related surfactant AOT, the critical aggregation concentration in various deep eutectic solvents has been determined using these methods. acs.org

Morphology and Polydispersity of Vesicular Aggregates

The morphology of vesicles formed from dialkyl sulfosuccinates is typically spherical and can be either unilamellar (a single bilayer) or multilamellar (multiple concentric bilayers). nih.gov Techniques such as DLS are used to determine the hydrodynamic diameter and the polydispersity index (PDI) of the vesicle population. TEM provides direct visual evidence of the vesicle structure. For vesicles formed from AOT and SBPBS, both DLS and TEM have been instrumental in confirming their existence and characterizing their size. nih.gov It is expected that vesicles of this compound would exhibit similar morphologies.

Factors Influencing Vesicle Stability and Morphology

The stability and morphology of vesicles are sensitive to various factors, including the addition of polymers, changes in salinity, and the mixing of different surfactants.

Polymer Addition: The interaction of vesicles with polymers can lead to the formation of polymer-surfactant complexes. Studies on the interaction of AOT and SBPBS with hydrophobically modified poly(acrylamide) (HMPAM) have shown that the binding strength of the surfactant to the polymer can influence the aggregation behavior. nih.gov Such interactions can affect vesicle stability, either by creating a protective polymer layer or by inducing structural changes.

Salinity: The addition of salt (salinity) has a significant impact on the aggregation of anionic surfactants like this compound. The salt screens the electrostatic repulsion between the negatively charged head groups, which can promote the formation of vesicles and other aggregate structures. researchgate.net In mixed systems of AOT and SDHS, changes in salinity are used to induce transitions between different microemulsion phases (Winsor I, II, and III), highlighting the critical role of ionic strength in determining the self-assembled structure. diva-portal.org

Liquid Crystalline Phases and Phase Behavior

Beyond the formation of micelles and vesicles in dilute solutions, this compound, like other dialkyl sulfosuccinates, can form various liquid crystalline phases at higher concentrations. These are ordered yet fluid states that represent an intermediate phase of matter between a crystalline solid and an isotropic liquid.

Modeling studies of AOT in aqueous systems predict the formation of a lamellar liquid crystalline phase, where the surfactant molecules are arranged in bilayers separated by layers of water. rsc.orgnih.gov This is a common liquid crystalline phase for double-chain surfactants. The rich phase behavior of AOT is well-established and includes multiple liquid crystalline phases. rsc.org

Direct evidence for the complex phase behavior of this compound comes from studies of its mixture with AOT. The system comprising water, isooctane, AOT, and SDHS exhibits a progression through Winsor I (oil-in-water microemulsion in equilibrium with excess oil), Winsor III (a three-phase system with a middle-phase microemulsion), and Winsor II (water-in-oil microemulsion in equilibrium with excess water) equilibria with slight adjustments in salinity. diva-portal.org The ability of SDHS to promote the formation of bicontinuous structures, particularly at increased ionic strength, underscores its role in dictating the phase behavior of these systems. diva-portal.org The formation of these distinct phases is a clear indication of the existence of underlying liquid crystalline structures that are precursors to or in equilibrium with the microemulsion phases.

The table below summarizes the critical aggregation concentrations (cac) for the related surfactant, AOT, in different solvent systems, which provides context for the aggregation behavior of dialkyl sulfosuccinates.

Solvent SystemTechniquecac (mM)
RelineConductivity10.06
EthalineConductivity15.52
Reline + 10% WaterConductivity4.88
Ethaline + 10% WaterConductivity10.21
Reline + 30% WaterConductivity1.87
Ethaline + 30% WaterConductivity3.51
Reline + 50% WaterConductivity1.25
Ethaline + 50% WaterConductivity2.11
Data derived from a study on the aggregation behavior of AOT in deep eutectic solvents. acs.org

Identification and Characterization of Liquid Crystalline Phases

Detailed research findings on the specific types of liquid crystalline phases formed by this compound and their structural characterization are not available in the surveyed literature.

Phase Transitions with Varying Concentration and Temperature

Similarly, there is a lack of specific data and research findings concerning the phase transition behavior of this compound as a function of its concentration in a solvent or changes in temperature.

Interfacial Phenomena and Adsorption Studies of Dihexyl Sodium Sulfosuccinate

Surface Adsorption Properties at Air/Liquid Interfaces

The accumulation of dihexyl sodium sulfosuccinate (B1259242) molecules at the air-liquid interface is a primary indicator of its surface activity. This phenomenon is characterized by several key parameters that describe the efficiency and thermodynamics of the adsorption process.

The surface excess concentration (Γmax) quantifies the maximum packing density of surfactant molecules at an interface when it has become saturated. It represents the amount of surfactant adsorbed per unit area of the surface. A higher Γmax value generally indicates a more tightly packed monolayer of surfactant molecules at the interface. This parameter is crucial for understanding how effectively the surfactant can modify surface properties.

The determination of Γmax is typically achieved through surface tension measurements as a function of surfactant concentration. The Gibbs adsorption isotherm equation is then applied to these data to calculate the surface excess. researchgate.net For an ionic surfactant like dihexyl sodium sulfosuccinate, the equation is often expressed as:

Γmax = - (1 / nRT) * (dγ / dlnC)

where:

γ is the surface tension of the solution.

C is the surfactant concentration.

R is the universal gas constant.

T is the absolute temperature.

n is a factor that accounts for the dissociation of the ionic surfactant (typically 2 for a 1:1 ionic surfactant). ekb.eg

Table 1: Surface Excess Concentration (Γmax) of this compound

ParameterUnitValue
Surface Excess Concentration (Γmax)mol/m²Data not available in the reviewed literature

The minimum area per molecule (Amin) is the average area occupied by a single surfactant molecule at the interface when the surface is saturated. researchgate.net It is inversely related to the surface excess concentration and provides insight into the orientation and packing of the surfactant molecules. A smaller Amin value suggests a more compact and dense arrangement of molecules at the air-liquid interface.

Amin is calculated from the surface excess concentration (Γmax) using the following relationship:

Amin = 1 / (Γmax * N_A)

where:

Γmax is the maximum surface excess concentration.

N_A is Avogadro's number. ekb.eg

Table 2: Minimum Area per Molecule (Amin) of this compound

ParameterUnitValue
Minimum Area per Molecule (Amin)Ų/moleculeData not available in the reviewed literature

The standard Gibbs free energy of adsorption (ΔG°ads) is a thermodynamic parameter that indicates the spontaneity of the surfactant adsorption process at an interface. A negative value for ΔG°ads signifies that the adsorption of surfactant molecules from the bulk solution to the interface is a spontaneous and energetically favorable process. bohrium.com The more negative the value, the stronger the driving force for adsorption. This energy change is associated with the removal of the hydrophobic tails from the aqueous environment and their arrangement at the interface. Studies on similar sulfosuccinate surfactants have shown that adsorption at the interface is generally a spontaneous process. ekb.egbohrium.com

Table 3: Thermodynamics of Adsorption (ΔG°ads) of this compound

ParameterUnitValue
Standard Gibbs Free Energy of Adsorption (ΔG°ads)kJ/molData not available in the reviewed literature

The adsorption kinetics of this compound describe the rate at which its molecules migrate from the bulk phase to establish equilibrium at the air-liquid interface. This process is generally diffusion-controlled, meaning the rate is governed by the diffusion of surfactant monomers to the subsurface layer, followed by their adsorption onto the surface. researchgate.net

When a new surface is created, there is a time-dependent decrease in surface tension as surfactant molecules populate the interface. The time required to reach an equilibrium surface tension is influenced by the bulk concentration of the surfactant. mdpi.com At higher concentrations, the greater number of molecules in the bulk leads to a faster migration rate and a more rapid reduction in surface tension. mdpi.com

Adsorption at Solid-Liquid Interfaces

The behavior of this compound is also critical at solid-liquid interfaces, where it can modify the properties of a solid surface, such as its wettability.

The structure of the hydrophobic tails of a sulfosuccinate surfactant plays a significant role in its ability to modify interfacial tension at a hydrophobic solid-water interface. Research comparing this compound with other dialkyl sulfosuccinates, such as dioctyl sodium sulfosuccinate (AOT), has provided insights into this relationship. mdpi.com

Mechanisms of Detachment from Hydrophobic Solid Surfaces

The detachment of an oily or nonpolar phase from a hydrophobic solid surface in an aqueous medium is a complex process significantly influenced by the presence of surfactants like this compound. The primary mechanism involves the surfactant's ability to alter the energetic balance at the three-phase contact line (solid-oil-water).

The process begins with the adsorption of surfactant molecules at the oil-water and solid-water interfaces. Due to its amphiphilic nature, the hydrophobic dihexyl tails of the surfactant have an affinity for the nonpolar oil phase and the hydrophobic solid surface, while the hydrophilic sulfonate head group orients towards the aqueous phase. patsnap.com This adsorption significantly reduces the interfacial tension between the oil and water and lowers the contact angle of the oil droplet on the solid surface. atamanchemicals.comsanyo-chemical-solutions.com

A key mechanism for detachment is the penetration of a thin water film between the oil droplet and the solid substrate. researchgate.net The presence of the surfactant facilitates this by making the solid surface more hydrophilic (wettable) and reducing the energy required to create a new solid-water interface. As the surfactant solution reaches the contact line, it can propagate by lateral diffusion, effectively lifting the oil off the surface. researchgate.net This dynamic process, often referred to as "roll-up" or "wetting-assisted detachment," causes the contact line to shrink, leading to the eventual release of the oil droplet into the bulk aqueous phase.

Interfacial Tension Reduction Mechanisms

This compound is highly effective at reducing the interfacial tension (IFT) between two immiscible liquids, such as oil and water. pcc.eu This capability stems directly from its molecular structure. As an amphiphilic molecule, it possesses two nonpolar (hydrophobic) hexyl chains and a polar (hydrophilic) sodium sulfosuccinate head group. patsnap.com

When introduced into an oil-water system, the surfactant molecules spontaneously migrate to the interface. They arrange themselves with their hydrophobic tails penetrating the oil phase and their hydrophilic heads remaining in the aqueous phase. patsnap.com This arrangement disrupts the strong cohesive forces between water molecules at the interface, thereby lowering the interfacial tension. The efficiency of this compound is notable because its branched, double-chain structure provides a high degree of surface activity, allowing it to lower IFT effectively even at low concentrations. pcc.euatamanchemicals.com

Relationship between Interfacial Tension and Emulsion Properties

The reduction of interfacial tension is fundamentally linked to the formation and stability of emulsions. An emulsion is a dispersion of one liquid in another immiscible liquid, and a significant amount of energy is required to create the large interfacial area of the dispersed droplets. By drastically lowering the IFT, this compound reduces the energy needed for emulsification.

Lower IFT allows for the formation of smaller droplets with less mechanical energy, leading to finer and more stable emulsions. nih.govnih.gov These smaller droplets have a reduced tendency to coalesce, or merge, which is a primary cause of emulsion breakdown. The surfactant molecules adsorbed at the droplet surface also create a protective barrier (either steric or electrostatic) that further prevents coalescence and enhances the long-term stability of the emulsion. patsnap.comchemicalbook.com This principle is critical in applications ranging from the formulation of cosmetics and personal care products to enhanced oil recovery, where stable microemulsions are desired. atamankimya.comresearchgate.net

Ultralow Interfacial Tension Measurements

In certain systems, particularly with the addition of electrolytes or co-surfactants, dialkyl sodium sulfosuccinates can achieve ultralow interfacial tension (ULIFT), defined as IFT values below 10⁻² mN/m. These extremely low values are crucial for applications like enhanced oil recovery, where they enable the mobilization of trapped oil. kruss-scientific.comresearchgate.net

Research on the closely related dioctyl sodium sulfosuccinate (AOT) demonstrates the capacity to reach such values. For instance, a mixture of water, sodium chloride, n-heptane, and AOT was shown to produce IFT values in the range of 10⁻⁵ mN/m. kruss-scientific.com Measurements using a spinning drop tensiometer confirmed an IFT value of 2.7 x 10⁻⁵ mN/m for a microemulsion phase formed in this system. kruss-scientific.com

Table 1: Interfacial Tension (IFT) Measurements in a System Containing Dioctyl Sodium Sulfosuccinate (AOT) Data derived from a study on microemulsion systems.

System ComponentsMeasurement MethodResulting IFT (mN/m)Reference
Water, NaCl, n-Heptane, AOTSpinning Drop Tensiometer2.7 x 10⁻⁵ kruss-scientific.com

This interactive table showcases an example of ultralow interfacial tension achieved with a surfactant structurally similar to this compound.

Effects of Additives on Interfacial Tension

The interfacial tension of a this compound solution can be further modified by the introduction of various additives, such as electrolytes (salts), co-surfactants, and alcohols. These additives can create synergistic effects that lead to even lower IFT values.

Electrolytes (Salts): The addition of a salt like sodium chloride (NaCl) to an anionic surfactant solution can significantly lower the IFT. The salt ions shield the electrostatic repulsion between the charged head groups of the surfactant molecules adsorbed at the interface. This allows for a more compact packing of the surfactant molecules, leading to a greater reduction in IFT. researchgate.net

Co-surfactants: The combination of this compound with other surfactants, such as zwitterionic or non-ionic surfactants, can lead to synergistic interactions. These interactions can enhance the packing efficiency at the interface, further reducing IFT. bohrium.com For example, studies on AOT mixed with zwitterionic surfactants have shown that such mixtures can be more effective at lowering surface tension than the individual components. bohrium.com Similarly, the use of a co-surfactant like glycerol (B35011) monooleate in an AOT-based microemulsion system was shown to produce ultralow IFT. nih.govnih.gov

Table 2: Effect of Additives on Interfacial Tension in Systems with Dioctyl Sodium Sulfosuccinate (AOT) This table illustrates how additives can influence the IFT of solutions containing a surfactant analogous to this compound.

Base SurfactantAdditiveObservationReference
Dioctyl Sodium Sulfosuccinate (AOT)Sodium Chloride (NaCl)Increasing NaCl concentration can lower IFT to ultralow values. researchgate.net
Dioctyl Sodium Sulfosuccinate (AOT)Zwitterionic Surfactants (e.g., DPS)Synergistic interactions lead to enhanced IFT reduction compared to individual surfactants. bohrium.com
Dioctyl Sodium Sulfosuccinate (AOT)Glycerol Monooleate (Co-surfactant)A specific ratio of surfactant to co-surfactant resulted in ultralow IFT values. nih.govnih.gov

Emulsion Science and Stabilization Mechanisms Involving Dihexyl Sodium Sulfosuccinate

Principles of Emulsification and Emulsion Formation

An emulsion is a dispersion of one liquid in a second, immiscible liquid, where one phase (the dispersed or internal phase) exists as fine droplets within the other (the continuous or external phase). The inherent thermodynamic instability of this system, driven by the high interfacial energy between the two phases, necessitates the input of energy (e.g., through homogenization or agitation) and the presence of an emulsifying agent to form and maintain the dispersion.

Emulsifiers, or surfactants, are amphiphilic molecules that position themselves at the oil-water interface, lowering the interfacial tension between the two liquids. This reduction in interfacial tension facilitates the breakup of large droplets into smaller ones during emulsification, reducing the energy required to create the emulsion. lankem.com Dihexyl sodium sulfosuccinate (B1259242) is an anionic surfactant recognized for its effectiveness as an emulsifying agent. google.com Its molecular structure, consisting of a polar sulfonate head group and two non-polar six-carbon (hexyl) tails, allows it to adsorb efficiently at the interface, promoting the formation of stable emulsions. Its properties include the ability to significantly reduce surface tension and good emulsification performance. google.comgoogle.com

Emulsion Stability Theories and Predictive Models

Once formed, an emulsion's stability is determined by its ability to resist changes over time, primarily the coalescence of dispersed droplets, which leads to phase separation. Several theories and models describe the mechanisms by which surfactants like dihexyl sodium sulfosuccinate impart stability.

The interfacial film theory posits that the emulsifying agent creates a physical barrier or film at the interface between the dispersed and continuous phases. uomustansiriyah.edu.iq This film acts as a mechanical layer that prevents droplets from making direct contact and coalescing. youtube.com

For this compound, the molecules orient themselves at the oil-water interface with the hydrophilic sulfonate head group in the aqueous phase and the two hydrophobic hexyl tails in the oil phase. This orientation creates a condensed monomolecular film. The stability conferred by this film is twofold:

Mechanical Barrier: The packed surfactant molecules form a robust layer that physically hinders droplets from merging.

Electrostatic Repulsion: As an anionic surfactant, this compound imparts a negative charge to the surface of the oil droplets in an oil-in-water (O/W) emulsion. This creates a repulsive electrostatic force (an electrical double layer) between approaching droplets, further preventing aggregation and coalescence. youtube.com

The combination of a mechanically strong film and electrostatic repulsion is crucial for the long-term stability of emulsions stabilized by this surfactant.

Hydrodynamic models seek to predict the initial size of droplets formed during emulsification by considering the balance between the disruptive shear forces of the homogenization equipment and the cohesive, restorative forces of the droplet's interfacial tension.

The key relationship is often expressed through the dimensionless Weber number (We), which compares inertial forces to surface tension forces. Droplet breakup occurs when the Weber number exceeds a critical value. The Sauter mean diameter (d₃₂) of droplets in an emulsion can be predicted by models that incorporate variables such as the continuous phase viscosity, interfacial tension, and energy dissipation rate.

This compound plays a critical role in this process by significantly lowering the interfacial tension between the oil and water phases. google.com A lower interfacial tension means that less shear force is required to deform and break up droplets, resulting in a smaller average droplet size for a given energy input. researchgate.net While specific parameters for this compound within these models are not extensively documented in publicly available literature, its function is to lower a key variable—interfacial tension—which directly leads to the formation of finer, more numerous droplets.

Coalescence is the process where two or more droplets merge to form a single, larger droplet. Models describing this phenomenon often break it down into two steps: the drainage of the continuous phase liquid from the thin film between two approaching droplets, and the subsequent rupture or collapse of that film.

The Davies and Rideal Coalescence Model considers the stability of this thin liquid film. The presence of this compound at the interface immobilizes the surface, slowing the drainage of the continuous phase and thus delaying coalescence.

Hole Nucleation Theory provides a framework for understanding the final step of film rupture. researchgate.net For coalescence to occur, a microscopic "hole" must form within the interfacial surfactant film. The energy required to create this hole is a critical barrier to coalescence. The film stabilized by this compound resists hole formation due to:

Electrostatic Repulsion: The anionic sulfonate head groups create strong repulsive forces that oppose the thinning of the film to the critical thickness required for rupture.

Mechanical Cohesion: The van der Waals forces between the packed hexyl tails contribute to the film's cohesion and mechanical strength.

Therefore, a high energy input is required to overcome these stabilizing forces and nucleate a hole, making the emulsion resistant to coalescence.

The stability of an emulsion stabilized by this compound is highly dependent on the physicochemical conditions of the system.

pH: As an anionic surfactant with a strong acidic group (sulfonate), this compound maintains its negative charge over a wide pH range. Emulsions are generally stable in neutral to alkaline conditions. However, at very low pH, the stability can be compromised as the increased concentration of protons in the solution can screen the negative charges on the droplets, reducing the electrostatic repulsion that prevents coalescence. researchgate.netresearchgate.netcsu.edu.au

Ionic Strength: The addition of electrolytes, particularly those with divalent or trivalent cations (like Ca²⁺ or Al³⁺), can significantly decrease emulsion stability. The salt ions in the continuous phase shield the negative charges of the sulfonate head groups. This "charge screening" effect compresses the electrical double layer, reduces the electrostatic repulsion between droplets, and makes them more susceptible to aggregation and coalescence. mdpi.comnih.govresearchgate.net

Temperature: For many anionic surfactants, an increase in temperature increases their solubility in water, which can enhance emulsion stability. lankem.com However, excessively high temperatures can lead to the chemical degradation of the surfactant or changes in the partitioning of the surfactant between the interface and the bulk phases, ultimately destabilizing the emulsion. nih.gov The closely related dioctyl sodium sulfosuccinate is reported to be thermally stable up to approximately 250°C. nih.gov

Continuous Phase Viscosity: Increasing the viscosity of the continuous phase enhances emulsion stability by impeding droplet movement. This slows down the rates of creaming (or sedimentation) and reduces the frequency of droplet-droplet collisions, thereby lowering the rate of coalescence. lankem.compreprints.org

The following table summarizes the general effects of these variables on emulsions stabilized by anionic surfactants like this compound.

Systemic Variable Effect on Emulsion Stability Mechanism of Action
pH Stable at neutral/alkaline pH; may decrease at very low pH. At low pH, charge screening by H⁺ ions reduces electrostatic repulsion between droplets. researchgate.netresearchgate.net
Ionic Strength Decreases stability, especially with divalent/trivalent cations. Added ions shield the surfactant's negative charge, reducing electrostatic repulsion and promoting coalescence. mdpi.com
Temperature Stability may increase moderately, but decreases at very high temperatures. Moderate temperature can increase surfactant solubility and film mobility. High temperatures can cause surfactant degradation. lankem.comnih.gov
Continuous Phase Viscosity Increases stability. Slows droplet movement (Brownian motion, creaming), reducing collision frequency and coalescence rate. lankem.com

The type of emulsion formed (O/W vs. W/O) and its stability are strongly influenced by the geometry of the surfactant molecule, which can be described by the critical packing parameter (P). This dimensionless number relates the volume of the hydrophobic tail (v), the optimal headgroup area at the interface (a), and the critical length of the tail (l).

P = v / (a * l) nih.gov

The value of P predicts the curvature of the surfactant film and thus the preferred emulsion type:

P < 1: The headgroup area is large relative to the tail volume, creating a conical shape that promotes positive curvature. This favors the formation of oil-in-water (O/W) emulsions .

P ≈ 1: The headgroup and tail have a similar effective area, resulting in a cylindrical shape that favors the formation of flat bilayers or lamellar phases.

P > 1: The tail volume is large relative to the headgroup area, creating an inverted cone shape that promotes negative curvature. This favors the formation of water-in-oil (W/O) emulsions .

This compound has two hydrophobic hexyl tails, which gives it a significant tail volume (v). This would suggest a tendency towards a higher packing parameter. However, its sulfonate headgroup is strongly hydrophilic and anionic. The electrostatic repulsion between adjacent headgroups at the interface increases the effective headgroup area (a), which in turn lowers the packing parameter.

The resulting emulsion type depends on the balance of these factors, which can be tuned by system variables like ionic strength. At low ionic strength, repulsion is strong, a is large, P is lower, and O/W emulsions are favored. At high ionic strength, charge screening reduces repulsion, a decreases, P increases, and the system may invert to a W/O emulsion.

Packing Parameter (P) Molecular Shape Preferred Interfacial Curvature Resulting Structure
P < 1/3 Cone Highly Positive Spherical Micelles (in water)
1/3 < P < 1/2 Truncated Cone Positive Cylindrical Micelles (in water)
1/2 < P < 1 Truncated Cone Slightly Positive / Flat Flexible Bilayers, Vesicles, O/W Emulsions
P ≈ 1 Cylinder Zero (Flat) Planar Bilayers (Lamellar Phases)
P > 1 Inverted Cone Negative Inverted Micelles, W/O Emulsions

Microemulsions

Microemulsions are clear, thermodynamically stable, isotropic mixtures of oil, water, and surfactant, frequently in combination with a cosurfactant. shareok.org They form spontaneously and are characterized by ultra-low interfacial tension and a high capacity for solubilizing oil and water. shareok.org These properties make them highly valuable in applications such as enhanced oil recovery, drug delivery, and cosmetics. shareok.org Microemulsions can exist in several forms, known as Winsor types: Type I (oil-in-water), Type II (water-in-oil), Type III (a three-phase system with a surfactant-rich middle phase coexisting with excess oil and water), and Type IV (a single-phase microemulsion at high surfactant concentrations). shareok.org

Formation without Co-surfactants

The formation of microemulsions typically requires a combination of a surfactant and a co-surfactant (often an alcohol) to achieve the necessary flexibility of the interfacial film. However, certain surfactants can form microemulsions without the aid of a co-surfactant, which is advantageous for creating simpler, often alcohol-free, formulations. google.com

Research has shown that this compound (SDHS), particularly in mixed surfactant systems, is capable of forming microemulsions without the addition of an alcohol or other co-surfactant. For instance, mixtures of the anionic surfactant SDHS and a cationic surfactant, benzethonium (B1203444) chloride (BCl), were able to form middle-phase (Winsor Type III) microemulsions with various oils without needing a co-surfactant. researchgate.net Similarly, when SDHS is added to a system containing sodium bis(2-ethylhexyl) sulfosuccinate and a laureth sulfate, it can produce a Type III microemulsion at low total surfactant concentrations (1.0-1.5%) without a cosolvent. google.com

Formulations and Phase Behavior of Microemulsion Systems

The phase behavior of microemulsion systems containing this compound is highly dependent on formulation variables such as the type of oil, surfactant concentration, and salinity. The Hydrophilic-Lipophilic-Deviation (HLD) model is often used to predict and understand these phase transitions. consensus.appresearchgate.net

Studies involving binary mixtures of SDHS and other surfactants demonstrate the ability to fine-tune microemulsion properties. In a system blending SDHS with sodium dioctyl sulfosuccinate (AOT), a twin-tailed surfactant, deviations from ideal mixing behavior were observed, indicating strong interactions between the two surfactants that facilitate microemulsion formation at room temperature. shareok.org

The anionic-nonionic surfactant ratio is also a critical factor. Research on binary mixtures of SDHS and C12-14 alcohol ethoxylates showed that this ratio plays a pivotal role in the phase transition, interfacial tension (IFT), and optimal salinity of the microemulsion system. consensus.app These mixed systems achieved minimum IFT values approximately three times lower than systems with SDHS alone. consensus.app The addition of SDHS to other surfactant formulations has been shown to enable the creation of effective microemulsions for cleaning and contaminant removal at low surfactant concentrations. google.com

Table 1: Examples of Microemulsion Systems Involving this compound (SDHS)

Surfactant SystemOil PhaseKey FindingReference
SDHS (Anionic) + Benzethonium Chloride (Cationic)Trichloroethylene, n-hexane, limonene, n-hexadecaneAble to form middle-phase (Winsor Type III) microemulsions without the addition of an alcohol co-surfactant. researchgate.net
SDHS + Sodium bis(2-ethylhexyl) sulfosuccinate + Laureth SulfateGeneral OilProduces a Winsor Type III microemulsion at low total surfactant concentrations (≤ 1.5%) without a cosolvent. google.com
SDHS + Sodium Dioctyl Sulfosuccinate (AOT)Pentane, hexane, heptane, octane, decaneThe mixture allows for the formation of Winsor Type III microemulsions, which AOT alone cannot achieve. The system shows non-ideal mixing behavior. shareok.org
SDHS + C12-14 Alcohol Ethoxylates (Nonionic)Oils with varying Equivalent Alkane Carbon Numbers (EACN)The anionic-nonionic ratio is crucial for controlling phase behavior and achieving ultra-low interfacial tension. consensus.app

Demulsification Research (Focus on Mechanisms)

Demulsification is the process of breaking an emulsion into its constituent oil and water phases. In the petroleum industry, crude oil is often produced as a stable water-in-oil (W/O) emulsion, stabilized by naturally occurring surfactants like asphaltenes and resins. researchgate.net Chemical demulsifiers are surface-active agents designed to counteract these natural stabilizers and promote rapid phase separation. chemmethod.com While this compound has been included in demulsifier formulations, much of the detailed mechanistic research has been conducted on its close analogue, dioctyl sodium sulfosuccinate (DOSS), and other polymeric demulsifiers. researchgate.netgoogle.com The principles and characterization methods are largely transferable.

Characterization Methods for Demulsifiers (e.g., Morphological Analysis by SEM)

The effectiveness of a demulsifier is evaluated through various characterization techniques that probe its physical properties and its impact on the emulsion's interfacial characteristics.

Morphological Analysis by Scanning Electron Microscopy (SEM): SEM is used to investigate the physical structure of the pure demulsifier. For example, analysis of DOSS revealed a flaky, thin structure with numerous macropores, which contributes to its light weight and facilitates its distribution within the emulsion. nih.gov

Interfacial Tension and Dilational Rheology: These methods measure how a demulsifier alters the oil-water interface. Effective demulsifiers reduce the interfacial tension and the viscoelastic moduli (strength) of the interfacial film, making it easier to rupture. acs.orgmdpi.com Interfacial dilational rheology, in particular, probes the response of the interfacial film to expansion and compression, providing insight into its mechanical strength. mdpi.com

Microscopy: Optical and atomic force microscopy can be used to visualize the demulsification process in real-time. nih.gov These techniques allow researchers to observe the displacement of asphaltene films, the thinning of the interfacial layer, and the subsequent aggregation and coalescence of water droplets. acs.orgnih.gov

Zeta Potential: This measurement indicates the surface charge of the dispersed droplets. A high electrostatic repulsion between droplets contributes to emulsion stability. Demulsifiers can reduce this charge, lowering the repulsive barrier and allowing droplets to approach each other and coalesce.

Bottle Tests: This is a standard industry method to screen demulsifier performance. A known concentration of demulsifier is added to an emulsion sample, which is then agitated and allowed to settle. The rate and amount of water separation are measured to determine the demulsification efficiency. acs.org

Table 2: Common Characterization Methods for Demulsifiers

Characterization MethodPurposeReference
Scanning Electron Microscopy (SEM)To analyze the physical morphology and structure of the solid demulsifier. nih.gov
Interfacial Tension MeasurementTo quantify the reduction in tension at the oil-water interface upon demulsifier addition. acs.orgmdpi.com
Interfacial Dilational RheologyTo measure the viscoelastic properties (strength and elasticity) of the interfacial film. mdpi.com
Optical/Atomic Force MicroscopyTo visualize droplet coalescence and the displacement of stabilizing films at the interface. nih.gov
Zeta Potential AnalysisTo determine the effect of the demulsifier on the surface charge of emulsion droplets. encyclopedia.pub
Bottle TestTo empirically measure the efficiency of water separation from the emulsion under controlled conditions. acs.org

Mechanisms of Crude Oil Emulsion Demulsification

The stability of water-in-crude oil emulsions is primarily due to a rigid, viscoelastic film formed by asphaltene and resin molecules at the oil-water interface. researchgate.net The mechanism of chemical demulsification involves several key steps to disrupt this stabilizing film:

Diffusion and Adsorption: The demulsifier molecules must first diffuse through the continuous oil phase to reach the oil-water interface. Hydrophobic demulsifiers with high viscosity may exhibit slower diffusion, hindering their performance. nih.gov

Interfacial Film Penetration and Disruption: Being more surface-active than the native asphaltenes, demulsifier molecules penetrate the stabilizing film. acs.org This disrupts the organized structure of the asphaltene network. Studies on polymeric demulsifiers show they adsorb at the interface, causing asphaltenes to segregate and weakening the film. acs.orgnih.gov

Flocculation: The demulsifier displaces the asphaltenes and reduces the repulsive forces between water droplets, allowing them to come into close contact and form aggregates (flocs).

Coalescence: The weakened interfacial film is no longer strong enough to prevent the aggregated droplets from merging. The film ruptures, and the water droplets coalesce into progressively larger drops. researchgate.net These larger drops are then able to settle out of the oil phase due to gravity.

An effective demulsifier functions by replacing the rigid, stabilizing asphaltene film with a much weaker film that is easily broken, thereby promoting the coalescence of water droplets. researchgate.net

Solubilization Studies with Dihexyl Sodium Sulfosuccinate

Solubilization of Water in Non-Aqueous Hydrocarbon Solutions

Dihexyl sodium sulfosuccinate (B1259242), like other dialkyl sulfosuccinates, can form reverse micelles in non-aqueous hydrocarbon solvents. These aggregates have a polar core capable of encapsulating water molecules, effectively dissolving water in a continuous oil phase. This phenomenon is critical in applications requiring stable water-in-oil (W/O) microemulsions.

The addition of water to a solution of a sulfosuccinate surfactant in a hydrocarbon solvent can lead to a series of phase transitions. umich.edu Systems containing a blend of sodium dioctyl sulfosuccinate (AOT) and sodium dihexyl sulfosuccinate (SDHS) in isooctane (B107328) exhibit classic Winsor phase equilibria (I, III, and II) with slight changes in the salt concentration of the aqueous phase. diva-portal.org

Winsor I: At lower salt concentrations (0.41 to 0.70 g NaCl/100 mL), the system forms an oil-in-water (o/w) microemulsion that exists in equilibrium with an excess oil phase. diva-portal.orgmdpi.com

Winsor III: In a narrow range of intermediate salt concentrations (0.80–1.10 g NaCl/100 mL), a three-phase system is observed, consisting of a middle-phase microemulsion in equilibrium with both excess water and excess oil phases. diva-portal.orgmdpi.com

Winsor II: At higher salinities, the system transitions to a water-in-oil (w/o) microemulsion in equilibrium with an excess water phase. diva-portal.orgmdpi.com

While these specific transitions are detailed for a mixed surfactant system, the general behavior of transitioning from a clear solution to a turbid one upon increasing water content is characteristic. For instance, in studies with the related surfactant AOT in n-octane and n-decane, a sequence of clear-turbid-clear-turbid transitions was observed as the water content increased. umich.edu The initial clear region consists of surfactant-solubilized water in the hydrocarbon, while the first turbid region, upon separation, yields a hydrocarbon phase with solubilized water and an aqueous phase containing some surfactant. umich.edu

The chemical structure of the surfactant, particularly the nature of its hydrophobic alkyl chains, significantly impacts its ability to solubilize water. Research directly comparing di-(n-hexyl) sodium sulfosuccinate with its longer-chain and branched-chain analogs demonstrates this effect.

The water solubilization capacity of di-(n-hexyl) sodium sulfosuccinate in n-octane is significantly lower than that of di-(2-ethylhexyl) sodium sulfosuccinate (AOT). umich.edu This suggests that the branching in the alkyl chains of AOT, specifically the ethyl side chain, plays a crucial role in enhancing its ability to form stable reverse micelles that can accommodate water. umich.edu Similarly, di-(n-octyl) sodium sulfosuccinate also shows a greatly reduced water solubilization capacity compared to AOT. umich.edu

Comparative Water Solubilization in n-Octane at 25°C
SurfactantAlkyl StructureWater Solubilization Capacity (Compared to AOT)Reference
Di-(n-hexyl) sodium sulfosuccinateStraight Chain (C6)Greatly Reduced umich.edu
Di-(n-octyl) sodium sulfosuccinateStraight Chain (C8)Greatly Reduced umich.edu
Di-(2-ethylhexyl) sodium sulfosuccinate (AOT)Branched Chain (C8)High (Baseline) umich.edu

Solubilization of Hydrophobic Compounds and Pharmaceutical Agents in Micellar Systems

Dihexyl sodium sulfosuccinate is effective in forming micellar systems that can solubilize hydrophobic compounds, including pharmaceutical agents that are poorly soluble in water. ontosight.ai In aqueous solutions, the surfactant molecules aggregate to form micelles where the hydrophobic hexyl tails create a nonpolar core, while the hydrophilic sulfonate heads face the surrounding water. atamanchemicals.com This nonpolar core can encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility in the aqueous medium. ontosight.aiatamanchemicals.com This mechanism is crucial for improving the bioavailability of certain drugs. ontosight.aiatamankimya.com

The applications of this compound in this area leverage its surfactant properties to overcome solubility challenges in various fields. ontosight.ai

Applications of this compound in Micellar Solubilization
Application AreaFunctionReference
PharmaceuticalsEnhances the solubility and bioavailability of poorly water-soluble drugs. ontosight.ai
Biological ResearchUsed to solubilize membrane proteins and other biological molecules for study. ontosight.ai
CosmeticsActs as an emulsifier and stabilizer in various formulations. ontosight.ai

Interactions of Dihexyl Sodium Sulfosuccinate with Other Chemical Species

Mixed Micelle Formation with Co-Surfactants

The combination of dihexyl sodium sulfosuccinate (B1259242) with other types of surfactants frequently results in synergistic interactions. Synergism implies that the properties of the mixed surfactant system are more favorable than those of the individual components at the same total concentration. This is particularly prominent in mixtures of anionic surfactants like dihexyl sodium sulfosuccinate and cationic surfactants. researchgate.netacs.org The strong electrostatic attraction between the oppositely charged headgroups significantly reduces the repulsion that would exist in a micelle made of a single ionic surfactant, thus promoting easier micelle formation. nih.gov

The degree of this synergy can be quantified by the interaction parameter, β, derived from regular solution theory. A negative value for β indicates an attractive interaction (synergism) between the surfactant molecules in the mixed micelle, while a positive value suggests repulsion (antagonism). For many binary mixtures involving sulfosuccinates and other surfactants, negative interaction parameters have been reported, confirming synergistic interactions. nih.govbohrium.com For example, mixtures of the related anionic surfactant dioctyl sodium sulfosuccinate (AOT) with zwitterionic surfactants show negative interaction parameters, indicating attractive forces and synergistic behavior. bohrium.com These synergistic interactions are not limited to anionic-cationic or anionic-zwitterionic systems but can also occur with non-ionic surfactants, although the attractive forces are generally weaker. nih.gov

Studies on sulfosuccinate blends have shown that these synergistic systems can offer significantly lower surface and interfacial tension compared to the individual components, which is advantageous in applications like enhanced oil recovery. google.com

In a mixed surfactant system, the composition of the micelles and the adsorbed interfacial layer is often different from the bulk composition of the surfactants. Theoretical models, such as those developed by Rubingh and Rosen, allow for the calculation of the molar composition of the mixed micelle (Xm) and the interaction parameter (β). bohrium.com

The composition within the mixed aggregates is influenced by the chemical structures of the constituent surfactants. researchgate.net For instance, in a binary mixture of an anionic and a cationic surfactant, the strong attraction between the headgroups can lead to an equimolar or near-equimolar composition in the micelle, even if the bulk concentration is different. For mixtures of dioctyl sodium sulfosuccinate (AOT) with zwitterionic surfactants, the micellar composition has been evaluated, revealing non-ideal behavior and the stability of the mixed micelles formed. researchgate.net The analysis of activity coefficients for each component in the mixed state further elucidates the non-ideal interactions occurring during micellization. bohrium.comresearchgate.net

The composition of the adsorption layer at the air-water interface can also be determined and may differ from the micellar composition, indicating varying interaction strengths at the interface versus in the bulk micellar core. bohrium.com

Table 1: Interaction Parameters for Mixed Surfactant Systems Containing Dioctyl Sodium Sulfosuccinate (AOT) This table presents data for AOT, a structurally similar sulfosuccinate, to illustrate typical interaction behaviors.

Co-Surfactant TypeCo-Surfactant ExampleInteraction Parameter (β)Observation
Zwitterionic3-(N,N-dimethyldodecylammonio) propane (B168953) sulfonate (DPS)NegativeSynergistic attractive interaction. bohrium.com
Zwitterionic3-(N,N-dimethylhexadecylammonio) propane sulfonate (HPS)Negative (Stronger than with DPS)Synergism increases with the hydrocarbon chain length of the co-surfactant. bohrium.com
CationicCetyl trimethyl ammonium (B1175870) bromide (CTAB)Strongly NegativeStrong electrostatic attraction leads to significant synergy. nih.gov
AnionicSodium Dodecyl Sulfate (SDS)Slightly NegativeInteraction shows deviation from ideal behavior. nih.gov

A primary consequence of synergistic interaction in mixed surfactant systems is a reduction in the critical micelle concentration (CMC). The CMC of a binary mixture is often lower than that of either individual surfactant. bohrium.comekb.eg This lowering of the CMC indicates that the mixed system is more efficient at forming micelles. For example, when dioctyl sodium sulfosuccinate (AOT) is mixed with the drug diphenhydramine, the CMC of the system decreases, suggesting the formation of mixed micelles. ekb.eg Similarly, the addition of sodium salicylate (B1505791) to AOT solutions was found to affect the CMC, which was attributed to the formation of mixed micelles. issstindian.org

Table 2: Critical Micelle Concentration (CMC) of Mixed Systems This table provides illustrative examples of how co-solutes affect the CMC of sulfosuccinate surfactants like AOT.

Surfactant SystemCo-Solute / Co-SurfactantEffect on CMCReference
Dioctyl Sodium Sulfosuccinate (AOT)DiphenhydramineCMC decreases ekb.eg
Dioctyl Sodium Sulfosuccinate (AOT)Sodium Salicylate (>0.02 mol kg⁻¹)CMC is affected issstindian.org
Dioctyl Sodium Sulfosuccinate (AOT)Zwitterionic Surfactants (e.g., DPS)CMC of mixture is lower than individual CMCs bohrium.com

Interactions with Polymeric Systems

The interaction between this compound and polymers in an aqueous solution can lead to the formation of complex structures with properties distinct from either component alone. These interactions are driven by a combination of electrostatic and hydrophobic forces and are highly dependent on the nature of both the polymer and the surfactant.

Surfactants can self-assemble into various structures, including vesicles, which are closed, bilayer structures. The presence of polymers can significantly influence the formation, stability, and morphology of these vesicles. While specific studies on this compound and polymer-induced vesicle formation are limited, research on similar amphiphilic systems provides insight. The self-assembly process is generally driven by the hydrophobic effect, and the resulting vesicles can undergo structural transitions when the solution environment is altered, for instance, by the addition of salts or polymers. rsc.org

In systems containing polymers and surfactants, the polymer can incorporate into the vesicle bilayer or adsorb onto its surface, thereby altering its physical characteristics, such as size, membrane fluidity, and permeability. These changes in morphological characteristics are critical for applications like drug delivery, where vesicles are used as carriers. rsc.org

This compound, as an anionic surfactant, can adsorb onto polymer molecules, particularly those bearing opposite (cationic) charges or those with hydrophobic segments. A notable example is the interaction between dioctyl sodium sulfosuccinate and a cationic polymer. nih.gov In such a system, flocculation of a particle suspension was observed over a specific range of polymer concentrations, which was attributed to the simultaneous interaction (bridging) of a single polymer molecule with multiple surfactant-coated particles. nih.gov

At low concentrations, the polymer adsorbs to the surfactant-laden particles. As the polymer concentration increases, the particles can become completely covered by the polymer, leading to repulsion between them and causing the system to de-flocculate or re-stabilize. nih.gov The concentration of polymer required to achieve this provides evidence of the direct interaction between the anionic surfactant and the cationic polymer. nih.gov Interactions are also observed with non-ionic polymers like polyethylene (B3416737) glycol (PEG), where the addition of dioctyl sodium sulfosuccinate was found to influence the phase behavior of aqueous two-phase systems, indicating a significant interaction between the surfactant and the polymer in solution. tandfonline.com

Interactions with Biomacromolecules (e.g., Proteins, Enzymes)

This compound, as an anionic surfactant, has the potential to interact with biological macromolecules like proteins and enzymes. Its amphiphilic nature, possessing both a hydrophilic head and hydrophobic tails, allows it to engage with protein surfaces and potentially influence their structure and function. In scientific research, it is recognized for its utility in solubilizing membrane proteins and other biological molecules to facilitate their study. ontosight.ai However, detailed and specific research on the interactions of this compound with proteins and enzymes is limited in publicly accessible literature, especially when compared to its longer-chain and more extensively studied analog, dioctyl sodium sulfosuccinate (also known as Aerosol OT or AOT).

Conformational and Activity Studies in Micellar Microenvironments

The formation of micelles and reverse micelles by surfactants creates unique microenvironments that can encapsulate biomacromolecules. These environments can significantly alter the conformation and catalytic activity of enzymes. While the principles are well-established, specific studies detailing the conformational changes of proteins or the modulation of enzyme activity within this compound micelles are not extensively documented in the available research.

For context, studies on the closely related dioctyl sodium sulfosuccinate (AOT) show that encapsulation in reverse micelles can lead to a range of effects depending on the specific protein and the hydration degree of the micelle (the water-to-surfactant molar ratio). For some enzymes, such as α-chymotrypsin, activity can be retained or even enhanced within these micellar systems. nih.gov For others, like horse liver alcohol dehydrogenase, a decrease in activity is observed compared to an aqueous solution. nih.gov

Conformational studies on proteins like β-lactoglobulin and soy protein within AOT reverse micelles have revealed significant structural changes, including alterations in secondary structures like β-sheets and α-helices. nih.govflemingcollege.ca These changes are often dependent on the size of the water pool within the reverse micelle. nih.gov It is plausible that this compound would induce similar, though not identical, effects due to its different alkyl chain length, which would influence the geometry and properties of the micelles it forms. However, without specific experimental data, these effects remain speculative for the dihexyl variant.

Mechanisms of Protein Extraction and Back-extraction

Reverse micellar extraction (RME) is a promising liquid-liquid extraction technique used for the separation and purification of proteins and enzymes from aqueous solutions. researchgate.net The process involves two main steps: the transfer of the target protein from an aqueous phase into a reverse micelle-containing organic phase (forward extraction) and its subsequent recovery into a new aqueous phase (back-extraction).

The primary driving force for the forward extraction of proteins into reverse micelles formed by anionic surfactants like sulfosuccinates is the electrostatic interaction between the charged headgroups of the surfactant and the surface charges of the protein. The efficiency of this transfer is highly dependent on the pH of the aqueous phase, which determines the protein's net charge, and the ionic strength of the solution, which can shield or enhance these electrostatic interactions.

For the back-extraction step, the conditions of the receiving aqueous phase are altered to disrupt the electrostatic interactions and release the protein from the micelle. This is typically achieved by changing the pH to alter the protein's charge, increasing the ionic strength significantly with salts like KCl, or adding other agents that destabilize the micellar structure. nih.gov

While these mechanisms are well-understood for AOT-based reverse micellar systems used in the extraction of enzymes like stem bromelain (B1164189) and β-galactosidase, specific studies and optimized protocols for protein extraction and back-extraction using this compound are not detailed in the available literature. nih.govnih.gov The principles would be the same, but the optimal parameters (e.g., surfactant concentration, pH, ionic strength) would likely differ due to the different properties of the dihexyl sulfosuccinate surfactant.

Advanced Characterization Methodologies and Computational Modeling for Dihexyl Sodium Sulfosuccinate Systems

Scattering Techniques for Aggregate Structural Elucidation

Scattering techniques are powerful tools for determining the size, shape, and arrangement of particles in a solution. Small-angle neutron and X-ray scattering are particularly well-suited for studying the nanoscale structures formed by surfactants like dihexyl sodium sulfosuccinate (B1259242).

Small-Angle Neutron Scattering (SANS)

Small-Angle Neutron Scattering (SANS) is a key technique for investigating the structure of surfactant micelles. By analyzing the scattering pattern of neutrons from a sample, researchers can deduce information about the size, shape, and aggregation number of the micelles. tennessee.edu For instance, SANS has been employed to study the aggregation of sodium di-n-alkyl sulfosuccinates in water, providing a self-consistent picture of sodium ion binding and the concentration dependence of micellar aggregation numbers. lookchem.com

Studies on the related surfactant, sodium bis(2-ethylhexyl) sulfosuccinate (AOT), have demonstrated the utility of SANS in characterizing micellar structures. griidc.orgresearchgate.net SANS data, often fitted with models like the core-shell ellipsoid form factor, can quantify the effects of additives, such as cyclodextrins, on micelle structure and inter-micellar interactions. researchgate.net These studies reveal changes in aggregation numbers, micelle dimensions, and shape upon the addition of such molecules. researchgate.net

In microemulsion systems containing sodium dihexyl sulfosuccinate (SDHS), SANS has been used to determine characteristic length scales. researchgate.net For example, in toluene (B28343) microemulsions prepared with SDHS and an electrolyte, the inverse of the average curvature determined from SANS data was found to match the characteristic size, providing insights into the surfactant's properties. researchgate.net

Small-Angle X-ray Scattering (SAXS)

Similar to SANS, Small-Angle X-ray Scattering (SAXS) provides valuable information about the structure of surfactant aggregates. SAXS has been used to investigate the characteristic lengths within microemulsions formed by a blend of sodium dioctyl sulfosuccinate (AOT) and sodium dihexyl sulfosuccinate (SDHS). diva-portal.org These studies have revealed a linear correlation between the reciprocal of these characteristic lengths and the hydrophile-lipophile deviation (HLD) values, offering insights into the phase behavior of these systems. diva-portal.org

SAXS is also instrumental in determining the characteristic curvature (Cc) of surfactants. For SDHS, SAXS profiles of micellar and reverse micellar systems have been analyzed using models like the Teubner-Strey equation to assess this intrinsic property. chemrxiv.org The technique has also been applied to study the morphological transitions of aggregates, such as the droplet-to-cylinder transition in oil-rich microemulsions of related sulfosuccinates. universiteitleiden.nl

Spectroscopic and Optical Analytical Methods

Spectroscopic and optical techniques offer complementary information to scattering methods, providing details about the local environment, dynamics, and interactions within dihexyl sodium sulfosuccinate systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 23Na NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying the structure and dynamics of surfactant systems at a molecular level. rsc.org Techniques like diffusion NMR can track phase transitions in microemulsions containing SDHS. diva-portal.org

23Na NMR, in particular, is useful for probing the environment of sodium counterions in sulfosuccinate systems. huji.ac.il As a quadrupolar nucleus, the signal width of 23Na is sensitive to the symmetry of its surroundings, providing information about ion binding. huji.ac.il In studies of related AOT reverse micelles, 19F NMR of a fluoride (B91410) anion probe has been used to infer the location of sodium ions, suggesting they remain near the surfactant-water interface. nih.gov While direct 23Na NMR data for this compound is not as prevalent in the literature, the principles demonstrated with AOT are applicable.

Table 1: Properties of 23Na Nucleus for NMR Spectroscopy huji.ac.il

PropertyValue
Spin3/2
Natural Abundance100%
Chemical Shift Range72 ppm
Frequency Ratio (Ξ)26.451900%
Reference Compound0.1 M NaCl in D₂O
Linewidth of Reference8.2 Hz
T₁ of Reference0.1 s
Receptivity rel. to ¹H0.0927
Receptivity rel. to ¹³C545
Linewidth Parameter140 fm⁴

This interactive table provides key properties of the 23Na nucleus relevant to NMR spectroscopy.

Fluorescence Spectroscopy (e.g., Pyrene (B120774) Probing)

Fluorescence spectroscopy, often utilizing probes like pyrene, is a highly sensitive method for determining the critical micelle concentration (CMC) and investigating the micropolarity of surfactant aggregates. nih.gov Pyrene's fluorescence emission spectrum is sensitive to the polarity of its environment. bohrium.com The ratio of the intensities of the first (I₁) and third (I₃) vibronic peaks in the pyrene emission spectrum (I₁/I₃) is a commonly used parameter to probe the formation of micelles. bohrium.com

This technique has been widely applied to study the micellization of sulfosuccinate surfactants. bohrium.com For example, fluorescence quenching studies have been used to determine the aggregation numbers of sodium dihexyl sulfosuccinate micelles in aqueous solutions. lookchem.com The results indicated that these surfactants likely form spherical micelles. lookchem.com

The CMC of surfactants can be determined by plotting the I₁/I₃ ratio of pyrene against the surfactant concentration. bohrium.com A sharp change in this ratio indicates the onset of micelle formation. avantiresearch.com

Table 2: Example of Pyrene Fluorescence Data for CMC Determination

Surfactant Concentration (mM)I₁/I₃ Ratio
0.11.85
0.51.83
1.01.80
2.01.75
4.01.50
6.01.30
8.01.28
10.01.27

This interactive table illustrates hypothetical data showing the change in the pyrene I₁/I₃ ratio with increasing surfactant concentration, a method used to determine the critical micelle concentration.

UV-Visible Spectroscopy

UV-Visible (UV-Vis) spectroscopy can be employed to study the aggregation behavior of surfactants and their interactions with other molecules. suntextreviews.org For instance, it has been used to investigate dye-surfactant interactions in micellar systems containing dioctyl sodium sulfosuccinate (AOT), a close analog of this compound. researchgate.net Changes in the UV-Vis spectrum of a dye upon the addition of the surfactant can indicate encapsulation or interaction with the micelles. researchgate.net

In the context of demulsification, UV-Vis spectroscopy has been used to measure the transmittance of separated water from crude oil-in-water emulsions treated with dioctyl sodium sulfosuccinate, providing a measure of the demulsification efficiency. acs.org The technique can also be used to monitor the encapsulation of molecules like DNA within reverse micelles by measuring the absorbance at specific wavelengths. sapub.org

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy serves as a powerful tool for probing the chemical structure and molecular environment of sulfosuccinate surfactants. By analyzing the vibrational modes of chemical bonds, FTIR can yield information on surfactant partitioning, hydration, and intermolecular interactions.

Research on analogous compounds like dioctyl sodium sulfosuccinate (AOT) demonstrates the utility of FTIR in studying surfactant systems. For instance, FTIR has been employed to investigate the partitioning of AOT from an aqueous phase into a near-critical propane (B168953) phase. osti.gov The analysis of the spectra revealed that the uptake of the surfactant into the propane microemulsion phase is dependent on both pressure and the molar water-to-surfactant ratio (W₀), and is concurrent with the uptake of water. osti.gov

The chemical structure of sulfosuccinate-based materials, such as those synthesized by combining polyvinylpyrrolidone (B124986) with dioctyl sodium sulfosuccinate, has been confirmed using FTIR analysis, among other techniques. tandfonline.comgrafiati.com Characteristic peaks in the FTIR spectrum confirm the presence of specific functional groups, validating the synthesis and structure of the resulting compounds. tandfonline.comresearchgate.net

Table 1: Key FTIR Observations for Sulfosuccinate Systems

Wavenumber (cm⁻¹)AssignmentSignificance in Sulfosuccinate Analysis
~1735 cm⁻¹C=O stretch (ester)Confirms the ester linkages in the molecule. Changes in this peak can indicate interactions at the carbonyl group.
~1210 cm⁻¹S=O stretch (sulfonate)Characteristic of the sulfonate headgroup. Shifts can indicate changes in hydration or counter-ion binding.
~1050 cm⁻¹C-O-C stretchRelates to the ether linkages in the ester groups.
~3500 cm⁻¹O-H stretch (water)Provides information on the state of water within reverse micelles, distinguishing between "bound" and "bulk" water.

Note: The specific wavenumbers can vary slightly depending on the sample environment and the specific alkyl chain length (e.g., hexyl vs. octyl).

Circular Dichroism (CD) Measurements

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. While the this compound molecule itself may not be the primary chromophore of interest, it is instrumental in forming chiral supramolecular structures or acting as a medium to study the conformation of entrapped biomolecules.

CD measurements have been pivotal in studying the structure of proteins and DNA encapsulated within reverse micelles formed by AOT. nih.govsapub.org For example, when cytochrome c is solubilized in AOT reverse micelles, its CD spectrum changes markedly compared to its spectrum in a simple buffer solution. nih.gov The ellipticity values in both the far- and near-UV regions decrease as the water content (W₀) decreases, indicating significant changes to the secondary and tertiary structures of the protein, driven by its interaction with the micellar interface. nih.gov

Similarly, DNA encapsulated in AOT/isooctane (B107328) reverse micelles exhibits an anomalous CD spectrum, characteristic of a condensed "psi-type" state. nih.gov This indicates that the micellar environment induces a significant structural change in the DNA molecule. CD spectroscopy is also used to study the interaction between charged dyes and anionic surfactants like AOT, where the formation of chiral aggregates can be observed even at concentrations below the critical micelle concentration (cmc). researchgate.net

Optical Microscopy

Optical microscopy, particularly polarized optical microscopy (POM), is a fundamental technique for visualizing the macroscopic and mesoscopic structures formed by surfactants in solution. It is especially useful for identifying anisotropic liquid crystalline phases.

In studies of related dialkyl sulfosuccinates, optical microscopy has been used to determine the size of aggregates, with some compositions forming aggregates with a diameter range of 0.1 to 2 millimeters. google.com When studying the aggregation behavior of AOT in deep eutectic solvents, polarized optical microscopy was used alongside other techniques to characterize the various aggregate structures formed, which included hexagonal, bicontinuous cubic, and lamellar phases. acs.org The ability to observe these distinct textures under polarized light allows for the construction of phase diagrams and a deeper understanding of the surfactant's self-assembly behavior under different conditions. acs.org

Transmission Electron Microscopy (TEM) for Morphological Studies

Transmission Electron Microscopy (TEM) provides high-resolution, direct-space images of surfactant aggregates, offering invaluable information about their size, shape, and internal structure. To enhance contrast, especially for organic materials, samples are often prepared using negative staining techniques or cryogenic methods (cryo-TEM).

TEM has been used to investigate the morphology of aggregates in various sulfosuccinate systems. For instance, in aqueous solutions of oleyl-based sulfosuccinates, TEM analysis revealed the presence of vesicles. mdpi.com In studies involving the synthesis of nanoparticles within AOT reverse micelles, TEM is essential for characterizing the resulting particles and the micellar templates. asianpubs.orgbris.ac.uk Cryo-TEM imaging of AOT solutions at a mica-solution interface has provided direct visualization of micellar structures. mdpi.com At concentrations below the critical micelle concentration, cryo-TEM revealed a layer of disordered, spherical micelles with diameters of about 2 nm at the interface. mdpi.com

Rheological Studies of Solutions

Rheology is the study of the flow of matter, primarily in a liquid state, but also as 'soft solids'. Rheological measurements are crucial for understanding the structure and interactions of surfactant aggregates in solution, as these aggregates significantly influence the fluid's viscosity and viscoelastic properties.

Viscosity Measurements for Reverse Micelle Size Estimation

The viscosity of a dilute solution of reverse micelles is related to the volume fraction of the dispersed phase. By making certain assumptions about the shape of the micelles (e.g., spherical), viscosity measurements can be used to estimate their hydrodynamic size. This method has been successfully applied to reverse micellar systems of AOT in nonpolar solvents like isooctane. researchgate.netresearchgate.net

Computational Chemistry and Simulation Approaches

Computational methods, particularly molecular dynamics (MD) and dissipative particle dynamics (DPD) simulations, provide a molecular-level lens to view the dynamic processes of surfactant self-assembly. These techniques can model the behavior of thousands to millions of particles, offering insights that are often inaccessible through experimental means alone.

Extensive computational studies have been performed on AOT as a model anionic surfactant. rsc.orgnih.govacs.org These simulations are powerful for determining the morphology and dynamics of surfactant aggregates. rsc.org

Molecular Dynamics (MD): Atomistic MD simulations provide detailed information about the shape and fluctuations of preformed AOT reverse micelles at various hydration levels. rsc.org These simulations can reveal specific interactions, such as cation bridging between surfactant headgroups and a charged surface, and the precise arrangement of water molecules within the micellar core. mdpi.com

Dissipative Particle Dynamics (DPD): The DPD technique, a coarse-grained method, allows for the simulation of larger systems over longer timescales, bridging the gap between atomistic and macroscopic models. rsc.orgresearchgate.net DPD models have been developed for AOT by parametrizing the model against data from atomistic MD simulations. rsc.orgnih.gov These models successfully predict that AOT forms small, reverse micellar aggregates in hydrophobic solvents and lamellar structures in aqueous environments, which aligns with experimental findings. rsc.orgnih.gov

Simulations have also explored the dependency of AOT self-assembly on the polarity of the solvent. rsc.orgnih.gov Modeling predicts the formation of small reverse micelles in hydrophobic solvents, while solvents of intermediate polarity can lead to large, internally structured aggregates where headgroups cluster within an inner core. nih.gov

Table 2: Summary of Computational Approaches for AOT Systems

TechniqueScaleKey Insights ProvidedExample Findings for AOT
Molecular Dynamics (MD) AtomisticDetailed interfacial structure, water dynamics, ion binding, conformational changes of encapsulated molecules.Cation bridging mechanism for adsorption on negatively charged surfaces; retarded water diffusion in smaller reverse micelles. mdpi.comresearchgate.net
Dissipative Particle Dynamics (DPD) Mesoscopic (Coarse-grained)Large-scale self-assembly, phase behavior, aggregate morphology (micelles, lamellae, etc.), influence of solvent properties.Predicts reverse micelle formation in non-polar solvents and lamellar phase in water; shows dependency of aggregate structure on solvent polarity. rsc.orgnih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a powerful lens to examine the structure, stability, and dynamic processes of surfactant aggregates at an atomistic level. While extensive research has been conducted on the closely related compound, dioctyl sodium sulfosuccinate (AOT or DOSS), the principles and findings are highly relevant to understanding this compound.

MD simulations have been instrumental in elucidating the structure of aggregates formed by dialkyl sulfosuccinates like AOT in a vacuum. nih.govnih.govrsc.org These studies reveal that both positively and negatively charged aggregates typically form reverse micelle-like structures. nih.govnih.gov In these arrangements, the polar headgroups and sodium counterions form a compact, internal core, which is surrounded by an outer layer of the hydrocarbon tails. nih.govnih.govrsc.org

The stability and shape of these aggregates are dependent on the aggregation number and charge state. nih.govnih.gov Statistical analysis of properties such as radii of gyration and moment of inertia tensors indicates that the aggregates can often be approximated as elongated ellipsoids. nih.govnih.gov MD simulations also allow for the study of aggregate fragmentation, showing that the fragmentation patterns are markedly dependent on the charge state of the aggregate. nih.govnih.gov For instance, simulations of negatively charged AOT aggregates have shown good agreement with experimental data from low-collision-voltage mass spectrometry experiments. nih.gov

Table 1: Summary of Structural Properties of AOT Aggregates from MD Simulations

PropertyDescriptionKey Findings
Aggregate Structure The spatial arrangement of surfactant molecules.Forms reverse micelle-like structures with a polar core and hydrocarbon shell. nih.govnih.gov
Shape The overall geometry of the aggregate.Can be approximated by elongated ellipsoids. nih.govnih.gov
Stability The ability of the aggregate to resist disruption.Depends on aggregation number and overall charge. nih.govnih.gov
Fragmentation The process of the aggregate breaking into smaller pieces.Patterns are highly dependent on the aggregate's charge state. nih.govnih.gov

The self-assembly of dialkyl sulfosuccinates is critically dependent on the nature of the solvent. Modeling studies on AOT demonstrate that in hydrophobic or apolar solvents like dodecane, the surfactant forms small, reverse micellar aggregates. rsc.orgrsc.orgresearchgate.net Conversely, in a highly polar solvent like water, a lamellar assembly is favored. rsc.orgrsc.orgresearchgate.net

Research has explored this dependency across a spectrum of solvent polarities. In solvents of intermediate polarity, large, internally structured aggregates are observed. researchgate.net Within these structures, the surfactant headgroups cluster together, enveloped by a continuous phase of the hydrocarbon tails. The distribution of the headgroups between the aggregate's surface and its interior is primarily dictated by the solvent's polarity. researchgate.net

To simulate the behavior of large numbers of surfactant molecules over longer timescales, coarse-grained (CG) models are often employed. Dissipative Particle Dynamics (DPD) is a powerful CG simulation technique for studying soft matter systems. rsc.orgdntb.gov.ua

In the DPD approach, groups of atoms are represented as single "beads," which significantly reduces the computational cost compared to fully atomistic simulations. rsc.org For AOT, a typical CG DPD model might represent the molecule with two hydrophobic tail beads and one hydrophilic head bead. rsc.org The interaction parameters between these beads can be parameterized against data from more detailed atomistic MD simulations or experimental data, such as Hildebrand solubility parameters. rsc.orgrsc.org This bottom-up parametrization allows DPD simulations to accurately predict self-assembly behavior, such as the formation of small reverse micelles in hydrophobic solvents and lamellar phases in water, consistent with experimental findings. rsc.orgrsc.orgresearchgate.net While abstracting some chemical details, well-parameterized DPD models have proven effective in matching experimental observables and even establishing scaling laws for surfactant systems. rsc.org

Table 2: Comparison of Atomistic and Coarse-Grained (DPD) Simulation Models

FeatureAtomistic MDCoarse-Grained DPD
Level of Detail High (all atoms represented)Low (groups of atoms as beads)
Computational Cost HighLow
Accessible Timescales NanosecondsMicroseconds and beyond
Accessible System Sizes Smaller systemsLarger, multi-component systems
Parametrization Based on quantum mechanics/spectroscopyBased on atomistic simulations or experimental data. rsc.org
Primary Use Detailed structural and dynamic analysis.Mesoscale morphology and phase behavior prediction. dntb.gov.ua

Hydrophilic-Lipophilic Deviation (HLD) and Net-Average-Curvature (NAC) Equations for System Characterization

The Hydrophilic-Lipophilic Deviation (HLD) and Net-Average-Curvature (NAC) frameworks provide a powerful semi-empirical "equation of state" to characterize and predict the behavior of surfactant-oil-water (SOW) systems. figshare.comacs.orgresearchgate.net The HLD concept quantifies the deviation of a formulation from its optimum state, where the surfactant has an equal affinity for the oil and water phases. figshare.comacs.org It is a function of variables like oil type, temperature, and electrolyte concentration. researchgate.net

The HLD value is then used as a scaling parameter in NAC equations to calculate the net and average curvatures of the surfactant film at the oil-water interface. researchgate.net These curvatures determine critical properties of microemulsions, including phase transitions and solubilization capacity. researchgate.net The HLD-NAC model has been successfully applied to systems containing sodium dihexyl sulfosuccinate (SDHS). figshare.comacs.org For instance, the scaling constant (L), a parameter proportional to the length of the surfactant's tail, was determined for SDHS microemulsions with various oils like styrene (B11656) and limonene. researchgate.netacs.org This constant was found to be independent of oil type and temperature. researchgate.netacs.org

Predictive Modeling for Emulsion Properties

The HLD-NAC framework is a cornerstone for the predictive modeling of emulsion properties. figshare.comacs.org SOW emulsions exhibit significant changes in droplet size and stability near the phase inversion point, and predicting these changes is crucial for many applications. figshare.comacs.org

For the sodium dihexyl sulfosuccinate (SDHS)–toluene–water system, the HLD-NAC equations have been used to predict key physical properties such as density, interfacial tension, and viscosity. figshare.comacs.org These predicted properties can then be integrated into hydrodynamic models to forecast the initial emulsion drop size. figshare.comacs.org Furthermore, by using the calculated properties and initial drop size in coalescence models, such as a modified Davies and Rideal model, the stability of the emulsion can be predicted. figshare.comacs.org These predictions have shown consistency with experimental results for the SDHS system and other ionic and nonionic surfactant systems reported in the literature. figshare.comacs.org

Chromatographic and Mass Spectrometric Techniques for Quantitative and Qualitative Analysis

The accurate quantification and identification of this compound, particularly in complex environmental or industrial matrices, rely on advanced analytical techniques. Methods developed for the closely related dioctyl sodium sulfosuccinate (DOSS) are directly applicable.

High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is a preferred method for the sensitive and selective analysis of these surfactants. tandfonline.comresearchgate.net UPLC provides efficient separation, while MS/MS offers high selectivity and sensitivity for detection. tandfonline.com For instance, a method for DOSS analysis in avian egg tissue achieved a limit of detection of 260 pg/mL. tandfonline.com

Sample preparation is a critical step to remove interfering matrix components. Solid-phase extraction (SPE) using weak anion exchange (WAX) cartridges has proven effective for separating DOSS from oily water samples, ensuring accurate analysis and preventing contamination of the LC-MS system. researchgate.netnih.gov The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method has also been successfully used as a rapid and effective alternative to traditional extraction methods for DOSS analysis. tandfonline.com For more detailed qualitative analysis, high-resolution mass spectrometry (HRMS), such as Orbitrap-based systems, can be employed for accurate mass measurements, aiding in compound identification. researchgate.netnih.gov Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for analyzing associated components like petroleum hydrocarbons in oil spill scenarios. nih.gov

Table 3: Analytical Techniques for Sulfosuccinate Surfactant Analysis

TechniqueSample PreparationPurposeKey Features
UPLC-MS/MS QuEChERS, SPEQuantitative AnalysisHigh sensitivity and selectivity; LOD in pg/mL range. tandfonline.com
LC-HRMS SPE (Weak Anion Exchange)Quantitative & Qualitative AnalysisAccurate mass determination for confident identification. researchgate.netnih.gov
GC-MS SPEAnalysis of Associated CompoundsFingerprinting of hydrocarbons and petroleum biomarkers. nih.gov

Ultra-Performance Liquid Chromatography – Tandem Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful technique for the rapid and sensitive determination of dialkyl sodium sulfosuccinates. The high-resolution separation capabilities of UPLC, combined with the selectivity and sensitivity of MS/MS detection, make it ideal for analyzing trace levels of these surfactants in complex environmental samples.

Methodologies developed for the analysis of the related compound, dioctyl sodium sulfosuccinate (DOSS), demonstrate the effectiveness of this approach. For instance, a UPLC-MS/MS method was developed for the quantification of DOSS in avian egg samples, which are challenging matrices. tandfonline.com This method employed a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique followed by weak anionic exchange solid-phase extraction (SPE) for sample cleanup, which significantly reduced matrix effects and enhanced analyte sensitivity. tandfonline.comresearchgate.net UPLC provided an effective separation, while heated electrospray ionization (ESI) in negative mode followed by MS/MS detection offered the required selectivity. tandfonline.comnih.gov

Similarly, another quantitative method was developed for analyzing DOSS in beach sand, utilizing sonication-assisted extraction, SPE cleanup, and subsequent analysis by liquid chromatography-tandem mass spectrometry. core.ac.uk These established methods, including online SPE-LC-MS/MS systems for seawater analysis, can be readily adapted for the analysis of this compound, providing reliable data on its presence and concentration in various environmental compartments. nih.gov

Table 1: UPLC-MS/MS Methodological Data for Dioctyl Sodium Sulfosuccinate (DOSS) Analysis

Parameter Avian Egg Tissue Analysis tandfonline.com Seawater Analysis (Online SPE) nih.gov
Sample Preparation QuEChERS extraction, weak anionic exchange SPE cleanup Online Solid Phase Extraction
Limit of Detection (LOD) 260 pg/mL 7.0 ng/L
Limit of Quantitation (LOQ) 500 pg/mL Not Reported
Recovery 72.4 ± 4.9% (Matrix Spike) 92 ± 9% (Fortified Matrix)

| Analysis Time | Not Reported | 7 minutes |

Liquid Chromatography Coupled with High-Resolution Orbitrap Mass Spectrometer (LC-HRMS)

For comprehensive screening and highly accurate mass measurements, liquid chromatography coupled with a high-resolution Orbitrap mass spectrometer (LC-HRMS) is an invaluable tool. researchgate.net The Orbitrap technology provides exceptional mass accuracy (<3 ppm) and resolution, enabling the confident identification of target compounds and the characterization of unknown transformation products in complex mixtures. researchgate.net

In the context of analyzing DOSS, which serves as a proxy for this compound, LC-HRMS has been successfully employed. nih.govresearchgate.net A key challenge in analyzing such amphiphilic compounds in environmental samples, like those from oil spills, is interference from the sample matrix (e.g., dispersed oil). nih.gov To address this, methods have been developed using solid-phase extraction (SPE) with weak anion exchange (WAX) cartridges to effectively separate the anionic surfactant from the oil matrix before LC-HRMS analysis. nih.govresearchgate.net This sample preparation step is crucial as it prevents contamination of the LC-MS system and allows for accurate quantification. nih.gov

The application of LC-HRMS resulted in nearly 100% recovery of DOSS from various oil-surfactant mixtures, demonstrating the method's robustness and accuracy. nih.govresearchgate.net This approach allows for the differentiation of isomeric and isobaric compounds, which is critical when analyzing commercial surfactant mixtures or their environmental degradation products. researchgate.net The high sensitivity and specificity of LC-HRMS make it a superior choice for studies aiming to elucidate the environmental fate and transformation pathways of this compound. princeton.edu

Table 2: LC-HRMS Methodological Data for Dioctyl Sodium Sulfosuccinate (DOSS) Analysis

Parameter Finding Source
Instrumentation Liquid Chromatography coupled with a High-Resolution Orbitrap Mass Spectrometer nih.govresearchgate.net
Sample Preparation Solid Phase Extraction (SPE) with Weak Anion Exchange (WAX) cartridges nih.govresearchgate.net
Purpose of Prep Separate DOSS from oil matrix to prevent system contamination and interference nih.gov
Recovery Rate Nearly 100% for various oil-surfactant conditions nih.govresearchgate.net

| Key Advantage | High mass accuracy and resolution for confident identification and characterization of isomers and transformation products | researchgate.netresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Component Analysis

While this compound itself is a non-volatile salt and thus not directly amenable to standard GC-MS analysis, this technique is essential for the analysis of related volatile and semi-volatile organic components that may be present as impurities or co-contaminants. nih.gov

In applications where this compound is used in complex formulations, such as in oil spill dispersants, GC-MS is the primary method for characterizing the hydrocarbon fraction. nih.govresearchgate.net For instance, following an SPE cleanup designed to separate the surfactant, the oil fraction can be analyzed by GC-MS to determine total petroleum hydrocarbons (TPHs), polycyclic aromatic hydrocarbons (PAHs), and specific petroleum biomarkers. nih.govresearchgate.net

Furthermore, GC-MS is a critical tool for quality control, used to detect and quantify volatile impurities that may remain from the manufacturing process of the surfactant. For related compounds, this can include residual alcohols (e.g., cyclohexanol (B46403) in the synthesis of dicyclohexyl sodium sulfosuccinate). The detection of such residues is important as they can influence the surfactant's physicochemical properties and performance. Analysis is typically performed using a standard capillary column, such as a DB-5, and mass spectrometry detection, which provides definitive identification of the volatile components. nih.gov

Table 3: Application of GC-MS for Analysis of Components Related to Dialkyl Sulfosuccinates

Analyte Type Specific Components Context of Analysis Source
Petroleum Hydrocarbons Total Petroleum Hydrocarbons (TPHs), Polycyclic Aromatic Hydrocarbons (PAHs), Biomarkers Analysis of the oil fraction after separation from the surfactant in oil-dispersant samples. nih.govresearchgate.net
Manufacturing Impurities Residual alcohols (e.g., Cyclohexanol) Quality control and purity assessment of the surfactant product.

| Formulation Components | Volatile compounds from spent cartridges | Forensic analysis of residues. | nih.gov |

Biodegradation and Environmental Fate Mechanisms of Dihexyl Sodium Sulfosuccinate Academic Perspective

Microbial Biodegradation Pathways and Biotransformation Rates

The breakdown of dihexyl sodium sulfosuccinate (B1259242) in the environment is primarily driven by microbial activity. smolecule.com Studies have shown that various microorganisms can biodegrade this compound, although the efficiency can vary. smolecule.comalfa-chemistry.com

Research using mixed bacterial cultures, particularly those containing Comamonas terrigena, has demonstrated the primary biodegradation of dihexyl sodium sulfosuccinate. nih.gov Interestingly, in these studies, a single strain of Comamonas terrigena exhibited the highest rate and efficiency of biotransformation, suggesting that synergistic effects from mixed cultures are not always guaranteed for the degradation of this specific surfactant. nih.gov

The rate of biodegradation is influenced by the molecular structure of the surfactant. For a series of sodium alkyl sulfosuccinates, the rate constants for linear esters were found to increase from C4 to C6 and then decrease with longer carbon chains (C8, C13). nih.gov Replacing a linear n-hexyl group with a cyclohexyl group resulted in a significant fourfold decrease in the biodegradation rate, while terminal branching of the alkyl chain did not appear to affect the primary biodegradation rate. nih.gov This suggests that the accessibility of the ester linkages to microbial enzymes is a key factor in the degradation process.

The primary biodegradation of sulfosuccinates is believed to occur through the enzymatic hydrolysis of the ester bonds. This cleavage results in the formation of the corresponding alcohol and sulfosuccinate. mst.dk One of the resulting monoalkyl sulfosuccinates is readily degraded, while the other is less so. mst.dk The more easily degradable metabolite is thought to undergo further hydrolysis, while the more persistent one is likely degraded through ω- and β-oxidation pathways. mst.dk

Interactive Table: Biodegradation Rates of Alkyl Sulfosuccinates

Alkyl Chain LengthRelative Biodegradation Rate
C4Ascending
C5Ascending
C6Peak (45 µmol/min per g cell protein)
C8Descending
C13Descending
CyclohexylFourfold decrease compared to n-hexyl
Data sourced from a study on the primary biodegradation of a series of alkyl sulfosuccinates by a mixed bacterial culture. nih.gov

Influence of Environmental Conditions on Biodegradation Kinetics (e.g., temperature, concentration of compound)

The rate at which this compound biodegrades is significantly influenced by various environmental factors, most notably temperature and the initial concentration of the compound.

Temperature: Temperature plays a crucial role in microbial activity and, consequently, in the biodegradation rate of surfactants. Studies have shown that the stability of dioctyl sodium sulfosuccinate (a structurally similar compound) is temperature-dependent. researchgate.net For instance, in cold seawater (5°C), the biotransformation of dioctyl sodium sulfosuccinate (DOSS) showed a lag period of 16 days before rapid degradation commenced. nih.govntnu.no In contrast, at higher temperatures (≥15°C), the stability of DOSS decreased, becoming unstable after just three days. researchgate.net This indicates that warmer temperatures generally favor faster biodegradation, a common trend for many organic compounds as microbial metabolic rates increase with temperature up to an optimal point. unh.edu

Concentration of Compound: The concentration of this compound can have a dual effect on its biodegradation. At low, environmentally relevant concentrations (e.g., 1 mg/L), the degradation of DOSS in cold seawater was rapid, with a half-life of 4.1 days. nih.govntnu.no However, as the concentration increased to 50 mg/L, the degradation half-life dramatically increased to over 500 days. nih.govntnu.no This inhibition at high concentrations can be attributed to several factors. High concentrations of surfactants can be toxic to the very microorganisms responsible for their degradation. researchgate.net For instance, at supra-critical micelle concentrations (CMC), high levels of TBT and sodium dihexyl sulfosuccinate exhibited synergistic toxic effects on bacteria, halting degradation. researchgate.net Conversely, at sub-CMC levels, the surfactant can enhance the bioavailability of other pollutants, potentially facilitating their degradation. researchgate.net

Identification and Characterization of Degradation Intermediates (e.g., Ethylhexyl Sulfosuccinate - EHSS)

The biodegradation of this compound proceeds through the formation of intermediate compounds. A key and expected degradation product is ethylhexyl sulfosuccinate (EHSS). nih.govntnu.noresearchgate.net This monoester is formed through the hydrolysis of one of the ester linkages in the parent this compound molecule. mst.dk

Studies have confirmed that the degradation pathway involves ester cleavage, leading to two structurally distinct monoalkyl sulfosuccinates. mst.dk One of these monoesters is readily biodegradable, while the other exhibits greater persistence. mst.dk Research on the biodegradation of DOSS, a similar compound, in cold seawater showed that its expected hydrolysis product, EHSS, had limited degradation compared to other surfactants tested. nih.govntnu.no This suggests that while the initial breakdown of the diester can occur, the resulting monoester may be more resistant to further microbial attack under certain environmental conditions.

The incomplete degradation of this compound can lead to the accumulation of these intermediates, which may themselves have environmental implications. alfa-chemistry.com Some studies suggest that these degradation intermediates can be at least as toxic as the parent compound. alfa-chemistry.comnih.gov

Comparative Analysis of Anaerobic versus Aerobic Degradation Mechanisms

The presence or absence of oxygen significantly impacts the biodegradation pathways and rates of this compound.

Aerobic Degradation: Under aerobic conditions (in the presence of oxygen), sulfosuccinate-based surfactants like this compound are generally considered to be readily biodegradable. unh.eduresearchgate.net The primary degradation mechanism involves the hydrolytic cleavage of the ester bonds by microbial enzymes. mst.dk This is followed by the further breakdown of the resulting monoesters and alcohols, ultimately leading to mineralization (the conversion of the organic compound to carbon dioxide, water, and mineral salts). unh.edu

Anaerobic Degradation: In anaerobic environments (lacking oxygen), the biodegradation of surfactants is generally much slower. unh.edu While some sulfonate-based surfactants can be degraded anaerobically, the structural complexity of the molecule plays a significant role. unh.edu Specifically for branched alkyl sulfosuccinates, such as those with a dihexyl structure, anaerobic biodegradability has been found to be much lower than that of their linear counterparts. unh.edu Studies have shown that branched structures can result in mineralization of less than 50% after 50 days under anaerobic conditions, whereas linear structures can achieve over 80% mineralization in the same timeframe. unh.edu The initial step in anaerobic degradation is also believed to be the cleavage of the ester bonds. mst.dk However, the subsequent breakdown of the intermediates is often the rate-limiting step in the absence of oxygen. unh.edu

Interactive Table: Aerobic vs. Anaerobic Biodegradation of Sulfosuccinates

ConditionBiodegradation RateKey Characteristics
Aerobic Readily biodegradable unh.eduresearchgate.netEster hydrolysis followed by oxidation of intermediates. mst.dk
Anaerobic Significantly slower, especially for branched structures unh.eduEster cleavage occurs, but further degradation of intermediates is limited. mst.dkunh.edu Branched structures show poor mineralization. unh.edu

Applications in Materials Science and Nanotechnology Mechanistic Focus

Role as Chemical Structure-Controlling Templates in Synthesis

The function of dihexyl sodium sulfosuccinate (B1259242) and its related compounds as structure-directing agents is fundamental to their application in materials synthesis. acs.org These surfactants self-assemble into predictable morphologies, which then act as templates or scaffolds, guiding the nucleation and growth of inorganic or polymeric materials into desired shapes and sizes. nih.govrsc.org The process is governed by intermolecular interactions that can be tuned by adjusting environmental factors like solvent polarity, surfactant concentration, and the presence of additives. rsc.org

In non-polar solvents, these surfactants form reverse micelles, which are nanoscale water pools encapsulated by a surfactant monolayer. rsc.org The size of these aqueous cores can be precisely controlled, making them ideal templates for synthesizing nanoparticles with narrow size distributions. rsc.orgnih.gov Conversely, in aqueous solutions, they form conventional micelles that can also direct material synthesis. mathnet.ru Research has shown that dioctyl sodium sulfosuccinate (AOT) can act as a stabilizer and structure-directing agent in the synthesis of materials like Prussian blue nanocomposites. nih.gov The selective binding of AOT micelles to specific crystallographic facets can promote anisotropic growth, as seen in the formation of gold nanostar spikes. rsc.org A study involving a blend of the more hydrophilic sodium dihexyl sulfosuccinate (SDHS) with AOT demonstrated the ability to create various microemulsion structures, highlighting the role of these surfactants in controlling the architecture of the system. researchgate.net This templating mechanism allows for the synthesis of nanostructures that would be difficult to obtain through conventional methods. acs.org

Nanoparticle Synthesis and Stabilization (e.g., Gold Nanostars, Cadmium Sulfide (B99878) Nanoparticles)

The use of sulfosuccinate surfactants is well-established in the synthesis and stabilization of various metallic and semiconductor nanoparticles. The surfactant molecules adsorb onto the nanoparticle surface, preventing aggregation through steric and electrostatic repulsion, thereby ensuring colloidal stability. nih.govrsc.org

Gold Nanostars (AuNSs): Gold nanostars are of significant interest due to the enhanced electromagnetic fields at their sharp tips, which is valuable for applications like surface-enhanced Raman scattering (SERS). rsc.org The synthesis of AuNSs often employs a seed-mediated growth method where surfactants play a crucial role. In one-step synthesis protocols, dioctyl sodium sulfosuccinate (AOT) micelles and bilayers stabilize the forming nanostars and hinder their growth into larger dimensions. rsc.org The presence of AOT, in combination with a shape-directing agent like silver nitrate (B79036) (AgNO₃), facilitates the anisotropic growth of spikes on the nanoparticle surface by selectively binding to specific crystal facets. rsc.orgresearchgate.net While some methods have been developed for surfactant-free synthesis, the use of surfactants like AOT provides a high degree of control over the final morphology, such as the core size and spike length of the nanostars. rsc.orgnih.govnih.gov

Cadmium Sulfide (CdS) Nanoparticles: Dihexyl sodium sulfosuccinate and its homologs are also employed as capping agents in the synthesis of semiconductor quantum dots, such as cadmium sulfide (CdS) nanoparticles. mathnet.ruresearchgate.net The surfactant controls particle growth and prevents coagulation. mathnet.ru In microemulsion methods, AOT-stabilized water-in-oil reverse micelles serve as nanoreactors for the precipitation of CdS nanoparticles, where the size of the reverse micelle dictates the final particle size. nih.govdatapdf.com In other approaches, such as microwave-assisted hydrothermal synthesis, AOT acts as a capping agent that surrounds the CdS quantum dots, with the negatively charged sulfonate head group attracting the surface Cd²⁺ ions. mathnet.ru This surface capping is critical for stabilizing the nanoparticles and influencing their optical and photoluminescence properties. rsc.orgresearchgate.net Studies show that the choice and concentration of the surfactant are key parameters for controlling the size, stability, and optical characteristics of the resulting CdS nanoparticles. rsc.orgresearchgate.net

Table 1: Synthesis of Nanoparticles Using Sulfosuccinate Surfactants

Nanoparticle Type Surfactant System Synthesis Method Role of Surfactant Key Findings Reference(s)
Gold Nanostars (AuNSs) Dioctyl sodium sulfosuccinate (AOT) in water One-step reduction of HAuCl₄ with ascorbic acid in the presence of AgNO₃ Template and stabilizer AOT micelles stabilize individual nanostars and direct spike formation by binding to {111} facets. rsc.org
Cadmium Sulfide (CdS) Quantum Dots Dioctyl sodium sulfosuccinate (AOT) in water Microwave-assisted hydrothermal synthesis from cadmium nitrate and sodium thiosulfate Capping agent AOT molecules cap the surface of CdS quantum dots, preventing aggregation and controlling particle growth. mathnet.ru
Cadmium Sulfide (CdS) Nanoparticles Dioctyl sodium sulfosuccinate (AOT) in hexane Simple chemical process (precipitation) Capping agent AOT capping allows for control over nanoparticle size and improves stability; the concentration of AOT influences optical properties. researchgate.net

| Cadmium Sulfide (CdS) Nanoparticles | Dioctyl sodium sulfosuccinate (AOT) in water/heptane | Microemulsion method | Nanoreactor | Reverse micelles act as constrained environments for the controlled precipitation and growth of CdS nanoparticles. | nih.gov |

Utilization in Microreactor Systems

Reverse micelles formed by surfactants like this compound in non-polar solvents are effectively nanoscale reaction vessels, often referred to as microreactors. rsc.orgnih.gov These systems consist of a tiny aqueous core, where reactants can be solubilized, surrounded by a surfactant monolayer that separates it from the bulk organic solvent. nih.govresearchgate.net The confined environment of the microreactor can significantly alter reaction rates and equilibria compared to bulk solution.

The size of the aqueous cavity within these reverse micelles can be precisely controlled by varying the water-to-surfactant molar ratio. nih.gov This unique feature allows for the use of these systems as "matrix microreactors" for designing and controlling the oligomeric state of enzymes and other proteins. nih.gov For example, research has shown that enzymes solubilized in AOT reverse micelles can have their subunit structures manipulated by changing the micelle size. nih.gov A large micelle can accommodate a complete enzyme complex, while smaller micelles can induce the dissociation of the complex into its subunits. nih.gov Beyond biochemical applications, these microreactors are also fundamental to the synthesis of nanoparticles, where they provide a constrained volume for nucleation and growth, leading to monodisperse particles. rsc.org

Application in Liquid-Liquid Extraction Systems

This compound is particularly effective in forming advanced liquid-liquid extraction systems, which leverage its surfactant properties to separate and concentrate analytes from complex matrices. bohrium.com These systems offer an alternative to traditional extraction methods, often with improved efficiency and greener characteristics.

One notable application is the formation of an aqueous two-phase system (ATPS) by mixing the anionic this compound (NaDHSS) with a cationic surfactant, benzethonium (B1203444) chloride (BztCl). bohrium.com This mixture undergoes liquid-liquid phase separation, forming a surfactant-rich phase that can be used for the microextraction of heavy metal ions. bohrium.com In one study, this BztCl–NaDHSS system achieved nearly 100% extraction efficiency for several heavy metals, such as Cd(II), Co(II), and Pb(II), from water samples when used with a complexing agent. bohrium.com

Furthermore, ionic liquids containing the dihexylsulfosuccinate anion have been developed for extraction purposes. researchgate.net For instance, tetrahexylammonium (B1222370) dihexylsulfosuccinate (THADHSS) has been used in liquid-liquid biphasic systems for the extraction of synthetic food dyes. researchgate.netresearchgate.net These systems can be formed in situ through a metathesis reaction between a cation supplier (e.g., tetrahexylammonium bromide) and an anion supplier (NaDHSS). researchgate.net The efficiency of such extractions is highly dependent on the ratio of these components. researchgate.net

Table 2: this compound in Liquid-Liquid Extraction

System Type Components Analyte(s) Extraction Efficiency Key Findings Reference(s)
Aqueous Two-Phase System (ATPS) Sodium dihexyl sulfosuccinate (NaDHSS), Benzethonium chloride (BztCl), 8-hydroxyquinoline Cd(II), Co(II), Cu(II), Mn(II), Ni(II), Pb(II) ~100% for most metals; ≥88% for Cu(II) The system forms a surfactant-rich phase for efficient microextraction with a preconcentration factor of 120. bohrium.com

| Ionic Liquid (IL) Biphasic System | Tetrahexylammonium dihexylsulfosuccinate (THADHSS), formed in situ from NaDHSS and THABr | Synthetic food dyes (e.g., Allura Red AC, Azorubine) | Recovery was nearly 100% under optimal conditions with a different IL system (THABr). | The efficiency of in situ IL formation for extraction strongly depends on the molar ratio of the cation and anion suppliers. | researchgate.netresearchgate.net |

Q & A

Q. What analytical methods are recommended for determining the purity and solubility of SDHS in aqueous systems?

SDHS purity can be determined via two-phase titration (corrected for dry substance), achieving ≥98.5% purity . Solubility in water is 364 g/L at 25°C, measured using standardized dissolution protocols under controlled pH (5–7) . For moisture content (4–5%), the Karl Fischer method is recommended .

Q. How should SDHS be stored to maintain stability, and what safety protocols are critical for handling?

SDHS is a combustible solid (WGK 3) requiring storage at 15–25°C . Acute oral toxicity (LD₅₀: 1750 mg/kg in rats) and hazards (H302, H315, H319) necessitate PPE, including gloves and eye protection. Ventilation and spill containment are essential due to its irritant properties .

Q. What are the foundational physicochemical properties of SDHS relevant to surfactant applications?

Key properties include:

  • Molecular weight : 388.45 g/mol .
  • Density : 1.121 g/mL at 20°C .
  • Melting point : 230°C (decomposition) .
  • Characteristic curvature (Cc) : -0.92, critical for understanding its role in emulsion stabilization compared to other surfactants (e.g., SDS: Cc = -2.34) .

Advanced Research Questions

Q. How does SDHS’s characteristic curvature (Cc) influence emulsion stability in multiphase systems?

SDHS’s low negative Cc (-0.92) indicates a tendency to form oil-in-water (O/W) emulsions. Researchers should optimize oil-to-water ratios and salinity (e.g., using alkane carbon number trends) to achieve Winsor Type III microemulsions, as demonstrated in phase behavior studies with alkanes (C6–C10) .

Q. What methodologies resolve contradictions in literature data on SDHS performance across studies?

Contradictions often arise from structural isomer misidentification (e.g., sodium bis(1-methylpentyl) vs. sodium bis(n-hexyl) sulfosuccinate). To mitigate this:

  • Use NMR spectroscopy or mass spectrometry to confirm isomer identity .
  • Standardize nomenclature (e.g., Na-hexylAMA for SDHS) and cross-validate CAS numbers (3006-15-3) .

Q. How can SDHS be optimized as a compatibilizer in biodegradable polymer blends?

SDHS enhances compatibility in polyhydroxybutyrate (PHB)/starch blends by reducing interfacial tension. Key parameters include:

  • Concentration : 0.5–2 wt% to balance mechanical properties and biodegradability.
  • Synergy with additives : Combine with microcrystalline cellulose for improved thermal stability .

Q. What experimental designs are effective for studying SDHS’s role in enhanced oil recovery (EOR)?

  • Phase behavior tests : Vary alkane carbon numbers (C6–C10) to correlate optimal salinity with oil composition (log-linear relationship) .
  • Foam mobility control : Assess surfactant concentration (0.1–1.0 wt%) and gas fraction to optimize foam stability under reservoir conditions .

Regulatory and Methodological Considerations

Q. What regulatory frameworks apply to SDHS in pharmaceutical or agricultural formulations?

SDHS is FDA-approved for pharmaceutical coatings and EPA-exempt for pesticide formulations. Compliance requires adherence to:

  • 21 CFR §178.3400 (indirect food additives) .
  • GHS labeling for acute toxicity (Category 4 oral, Category 5 dermal) .

Q. How can researchers validate SDHS’s emulsification efficiency in novel formulations?

  • Dynamic light scattering (DLS) : Measure droplet size distribution in emulsions.
  • Interfacial tension (IFT) analysis : Use pendant drop tensiometry to quantify IFT reduction (target <1 mN/m for EOR applications) .

Tables for Key Data

Property Value Method/Reference
Purity≥98.5%Two-phase titration
Water solubility (25°C)364 g/LGravimetric analysis
Optimal salinity (C8 alkane)1.5–2.5 wt% NaClPhase behavior study

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dihexyl sodium sulfosuccinate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dihexyl sodium sulfosuccinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.